molecular formula C11H16N2O B15590549 Tocainide CAS No. 53984-26-2

Tocainide

Cat. No.: B15590549
CAS No.: 53984-26-2
M. Wt: 192.26 g/mol
InChI Key: BUJAGSGYPOAWEI-UHFFFAOYSA-N
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Description

Tocainide is a monocarboxylic acid amide in which 2,6-dimethylphenylaniline and isobutyric acid have combined to form the amide bond;  used as a local anaesthetic. It has a role as a local anaesthetic, an anti-arrhythmia drug and a sodium channel blocker.
An antiarrhythmic agent which exerts a potential- and frequency-dependent block of sodium channels.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1984 and is indicated for cardiac arrhythmia. This drug has a black box warning from the FDA.
An antiarrhythmic agent which exerts a potential- and frequency-dependent block of SODIUM CHANNELS.
See also: Encainide (related);  this compound Hydrochloride (active moiety of).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-(2,6-dimethylphenyl)propanamide
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InChI

InChI=1S/C11H16N2O/c1-7-5-4-6-8(2)10(7)13-11(14)9(3)12/h4-6,9H,12H2,1-3H3,(H,13,14)
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InChI Key

BUJAGSGYPOAWEI-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(C)N
Source PubChem
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Molecular Formula

C11H16N2O
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Related CAS

35891-93-1 (mono-hydrochloride)
Record name Tocainide [USAN:INN:BAN]
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DSSTOX Substance ID

DTXSID9040766
Record name Tocainide
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Molecular Weight

192.26 g/mol
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Physical Description

Solid
Record name Tocainide
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Solubility

1.60e+00 g/L
Record name Tocainide
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CAS No.

41708-72-9, 53984-26-2, 76213-25-7
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Record name Propanamide, 2-amino-N-(2,6-dimethylphenyl)-, (-)-
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Record name TOCAINIDE
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Melting Point

246-266 °C, 246 - 266 °C
Record name Tocainide
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Foundational & Exploratory

Tocainide: A Comprehensive Technical Guide for a Class Ib Antiarrhythmic Agent

Author: BenchChem Technical Support Team. Date: December 2025

This document provides an in-depth technical overview of Tocainide, a Class Ib antiarrhythmic agent. It is intended for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology. The guide covers this compound's mechanism of action, pharmacokinetics, clinical efficacy, and associated experimental methodologies.

Mechanism of Action

This compound is a primary amine analog of lidocaine (B1675312) and is classified as a Class Ib antiarrhythmic agent under the Vaughan Williams classification. Its primary mechanism of action is the blockade of fast-opening or inactivated voltage-gated sodium channels (NaV1.5) in the ventricular myocardium. This action is rate-dependent, meaning it has a greater effect on tissues that are frequently depolarizing, such as during tachycardia.

The blockade of sodium channels by this compound shortens the action potential duration (APD) and the effective refractory period (ERP) in Purkinje fibers and ventricular muscle. Unlike Class Ia agents, it has a minimal effect on the depolarization rate (Phase 0) and does not significantly prolong the QRS duration on the electrocardiogram (ECG).

Signaling Pathway and Electrophysiological Effect

cluster_membrane Myocardial Cell Membrane Na_channel Voltage-Gated Na+ Channel (Nav1.5) Na_ion Na+ Influx Depolarization Phase 0 Depolarization Na_channel->Depolarization Blocks Na+ influx This compound This compound This compound->Na_channel Na_ion->Depolarization AP Action Potential Depolarization->AP Leads to Short_APD Shortened APD & ERP AP->Short_APD

Caption: Mechanism of this compound on myocardial sodium channels.

Pharmacokinetic Profile

This compound is well-absorbed orally and is not subject to significant first-pass metabolism, unlike its parent compound, lidocaine. Its pharmacokinetic properties are summarized in the table below.

Table 1: Pharmacokinetic Parameters of this compound
ParameterValueUnit
Bioavailability~100%
Time to Peak Plasma Concentration0.5 - 2hours
Protein Binding10 - 20%
Volume of Distribution1.5 - 3.5L/kg
Elimination Half-Life11 - 15hours
MetabolismHepatic (approx. 40%)-
ExcretionRenal (approx. 60% unchanged)-

Clinical Efficacy and Dosage

This compound is indicated for the treatment of ventricular arrhythmias, such as sustained ventricular tachycardia. Its efficacy has been demonstrated in various clinical trials.

Table 2: Summary of Clinical Efficacy Data
Study TypePatient PopulationEndpointResult
Randomized Controlled TrialPatients with ventricular premature beats>70% reduction in VPBs62% of patients on this compound vs. 20% on placebo
Open-Label StudyPatients with sustained ventricular tachycardiaSuppression of inducible VT45% of patients showed complete suppression
Dosage and Administration
  • Initial Dose: 400 mg orally every 8 hours.

  • Maintenance Dose: 1200 to 1800 mg/day in divided doses (typically every 8 hours).

  • Dosage Adjustment: Required in patients with renal or hepatic impairment.

Adverse Effects

The use of this compound is associated with a range of adverse effects, some of which can be severe.

Table 3: Incidence of Common Adverse Effects
Adverse EffectIncidence (%)
Neurological
Dizziness/Lightheadedness15 - 25
Tremor10 - 20
Paresthesia5 - 15
Gastrointestinal
Nausea/Vomiting10 - 20
Anorexia5 - 10
Cardiovascular
Proarrhythmia2 - 8
Hypotension< 5
Other
Rash5 - 10
Pulmonary Fibrosis< 1

Experimental Protocols

The electrophysiological effects of this compound are typically characterized using patch-clamp techniques on isolated cardiomyocytes.

Protocol: Whole-Cell Patch-Clamp Analysis of Na+ Current
  • Cell Preparation: Isolate ventricular myocytes from an appropriate animal model (e.g., guinea pig, rabbit) via enzymatic digestion.

  • Electrode and Solutions:

    • Pipette Solution (Internal): (in mM) 120 CsF, 20 CsCl, 5 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2 with CsOH.

    • Bath Solution (External): (in mM) 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

  • Data Acquisition:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the membrane potential at -120 mV to ensure all Na+ channels are in the resting state.

    • Apply depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments) to elicit Na+ currents.

    • Record the peak inward current at each voltage step.

  • Drug Application:

    • Perfuse the bath solution containing this compound at various concentrations (e.g., 1 µM, 10 µM, 100 µM).

    • Repeat the voltage-step protocol to measure the effect of this compound on the Na+ current.

  • Analysis:

    • Construct current-voltage (I-V) relationship curves before and after drug application.

    • Determine the IC50 value for this compound's blockade of the Na+ current.

Experimental Workflow Diagram

cluster_protocol Patch-Clamp Experimental Workflow start Start cell_prep Isolate Ventricular Myocytes start->cell_prep patch_clamp Establish Whole-Cell Patch-Clamp cell_prep->patch_clamp baseline Record Baseline Na+ Currents patch_clamp->baseline drug_app Apply this compound baseline->drug_app post_drug_rec Record Na+ Currents with this compound drug_app->post_drug_rec analysis Analyze Data (I-V Curves, IC50) post_drug_rec->analysis end End analysis->end

Caption: Workflow for patch-clamp analysis of this compound.

Logical Relationships in Clinical Application

The decision to use this compound involves a careful assessment of the patient's clinical condition and the potential risks and benefits.

Clinical Decision-Making Flowchart

cluster_decision Clinical Decision-Making for this compound Use patient Patient with Ventricular Arrhythmia assess Assess Arrhythmia Severity and Patient History patient->assess contra Contraindications Present? (e.g., AV block, hypersensitivity) assess->contra consider_alt Consider Alternative Therapies contra->consider_alt Yes initiate Initiate this compound Therapy (400 mg q8h) contra->initiate No monitor Monitor ECG, Blood Pressure, and for Adverse Effects initiate->monitor adjust Adjust Dose Based on Efficacy and Tolerance monitor->adjust adjust->initiate Dose Adjustment Needed continue_therapy Continue Maintenance Therapy adjust->continue_therapy Effective & Tolerated discontinue Discontinue if Severe Adverse Effects Occur adjust->discontinue Ineffective or Intolerable

Caption: Logical flow for the clinical application of this compound.

An In-depth Technical Guide on the Core Chemical and Physical Properties of Tocainide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of Tocainide, a class Ib antiarrhythmic agent. The information presented herein is intended to support research, development, and quality control activities related to this compound. All quantitative data are summarized for clarity, and detailed experimental protocols are provided for key analytical procedures.

Chemical and Physical Properties of this compound

This compound is a primary amine analog of lidocaine.[1] Its chemical and physical properties are crucial for its formulation, bioavailability, and pharmacological activity.

Table 1: Summary of Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name 2-amino-N-(2,6-dimethylphenyl)propanamide[1]
Chemical Formula C₁₁H₁₆N₂O[1]
Molecular Weight 192.26 g/mol [1]
Physical Description Solid[2]
Melting Point 246-266 °C (as hydrochloride)[2]
Boiling Point Data not available
pKa (Strongest Basic) 8.23 (Predicted)[2]
logP (Octanol-Water) 0.55 - 1.88 (Predicted)[2]
Solubility (Water) 1.6 mg/mL (Predicted)[2]

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound.

2.1. Melting Point Determination by Capillary Method

This protocol outlines the determination of the melting point of this compound hydrochloride using a standard capillary melting point apparatus.[3][4][5][6][7]

  • Apparatus: Digital melting point apparatus, capillary tubes (one end sealed).

  • Sample Preparation: A small amount of finely powdered, dry this compound hydrochloride is packed into a capillary tube to a height of 2-3 mm.

  • Procedure:

    • The packed capillary tube is placed into the heating block of the melting point apparatus.

    • A rapid heating ramp-up is initiated to quickly approach the expected melting range.

    • Once the temperature is within 20°C of the expected melting point, the heating rate is reduced to 1-2°C per minute to ensure thermal equilibrium.

    • The temperature at which the first drop of liquid appears is recorded as the onset of melting.

    • The temperature at which the last solid particle melts is recorded as the completion of melting.

    • The melting range is reported.

2.2. Solubility Determination by Shake-Flask Method

This protocol describes the determination of the aqueous solubility of this compound using the shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).[8][9][10][11]

  • Materials: this compound, purified water (or relevant buffer), mechanical shaker/orbital incubator, centrifuge, HPLC system with UV detector.

  • Procedure:

    • An excess amount of this compound is added to a known volume of purified water in a sealed flask.

    • The flask is agitated in a mechanical shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The resulting suspension is centrifuged to separate the undissolved solid.

    • A filtered aliquot of the supernatant is carefully removed and diluted as necessary.

    • The concentration of this compound in the diluted supernatant is determined by a validated HPLC-UV method.

    • The solubility is calculated and expressed in mg/mL.

2.3. pKa Determination by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) of this compound through potentiometric titration.[12][13][14][15]

  • Apparatus: Potentiometer with a calibrated pH electrode, burette, magnetic stirrer.

  • Reagents: this compound solution of known concentration, standardized hydrochloric acid (HCl) solution, standardized sodium hydroxide (B78521) (NaOH) solution.

  • Procedure:

    • A known volume of the this compound solution is placed in a beaker with a magnetic stir bar.

    • The initial pH of the solution is recorded.

    • The solution is titrated with the standardized NaOH solution, adding small increments of the titrant.

    • The pH is recorded after each addition, allowing the reading to stabilize.

    • The titration is continued past the equivalence point.

    • A titration curve (pH vs. volume of titrant added) is plotted.

    • The pKa is determined from the pH at the half-equivalence point.

2.4. logP (Octanol-Water Partition Coefficient) Determination by Shake-Flask Method

This protocol describes the determination of the logP of this compound using the shake-flask method with subsequent analysis by HPLC.[16][17][18]

  • Materials: this compound, n-octanol (pre-saturated with water), water (pre-saturated with n-octanol), mechanical shaker, centrifuge, HPLC system with UV detector.

  • Procedure:

    • A known amount of this compound is dissolved in either the water or n-octanol phase.

    • Equal volumes of the n-octanol and water phases are combined in a sealed flask.

    • The flask is agitated for a sufficient time to allow for partitioning equilibrium to be reached.

    • The mixture is centrifuged to ensure complete separation of the two phases.

    • Aliquots are carefully taken from both the aqueous and octanolic layers.

    • The concentration of this compound in each phase is determined using a validated HPLC-UV method.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

    • logP is calculated as the base-10 logarithm of P.

2.5. Investigation of Sodium Channel Blockade via Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a method to study the interaction of this compound with voltage-gated sodium channels (VGSCs) in a cellular context.[19][20][21]

  • Cell Line: A suitable mammalian cell line (e.g., HEK293) stably expressing the human cardiac sodium channel, Nav1.5.

  • Apparatus: Patch-clamp amplifier, microscope, micromanipulators, perfusion system.

  • Procedure:

    • A single cell is selected and a high-resistance seal ("giga-seal") is formed between the cell membrane and the tip of a glass micropipette.

    • The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration, allowing for control of the intracellular voltage and measurement of ion currents.

    • Voltage protocols are applied to elicit sodium currents (I_Na).

    • This compound, at various concentrations, is applied to the cell via the perfusion system.

    • The effect of this compound on the amplitude and kinetics of I_Na is recorded to determine its blocking potency and state-dependence (resting, open, and inactivated states).

Mandatory Visualizations

3.1. Signaling Pathway of this compound

The primary mechanism of action of this compound is the blockade of voltage-gated sodium channels in cardiac myocytes.[1][2] This action is state-dependent, with a higher affinity for the open and inactivated states of the channel.[19][20]

Tocainide_Signaling_Pathway cluster_membrane Cardiomyocyte Membrane cluster_states Channel States Na_Channel Voltage-Gated Sodium Channel (Nav1.5) Resting Resting Open Open Inactivated Inactivated Open->Inactivated Inactivates Na_Influx Na+ Influx (Action Potential Phase 0) Open->Na_Influx Repolarization Repolarization Inactivated->Repolarization Allows Recovery This compound This compound This compound->Open Blocks This compound->Inactivated Blocks (High Affinity) Depolarization Depolarization Depolarization->Resting Activates Reduced_Excitability Reduced Myocardial Excitability Na_Influx->Reduced_Excitability Inhibited by This compound

Caption: State-dependent blockade of voltage-gated sodium channels by this compound.

3.2. Experimental Workflow for Physicochemical Property Determination

The following diagram illustrates a logical workflow for the experimental characterization of this compound's core properties.

Experimental_Workflow cluster_synthesis Compound Acquisition cluster_analysis Analytical Quantification Tocainide_HCl This compound HCl Sample Melting_Point Melting Point (Capillary Method) Tocainide_HCl->Melting_Point Solubility Aqueous Solubility (Shake-Flask Method) Tocainide_HCl->Solubility pKa pKa (Potentiometric Titration) Tocainide_HCl->pKa logP logP (Shake-Flask Method) Tocainide_HCl->logP HPLC HPLC-UV Analysis Solubility->HPLC Quantification logP->HPLC Quantification

Caption: Workflow for determining key physicochemical properties of this compound.

References

Investigating Tocainide for Ventricular Arrhythmia Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tocainide (B1681335), a primary amine analog of lidocaine, is a Class Ib antiarrhythmic agent historically utilized for the management of ventricular arrhythmias.[1][2] Its mechanism of action centers on the blockade of voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of the cardiac action potential.[2][3] By modulating these channels, this compound effectively suppresses aberrant electrical activity in the heart, particularly in ischemic or damaged myocardial tissue.[3][4] This technical guide provides a comprehensive overview of this compound's core mechanisms, experimental protocols for its investigation, and quantitative data to support research and development in the field of ventricular arrhythmias.

Core Mechanism of Action: State- and Use-Dependent Sodium Channel Blockade

This compound's antiarrhythmic properties stem from its ability to block fast sodium channels in a state- and frequency-dependent manner.[5][6] This means its blocking efficacy is significantly enhanced under conditions of rapid heart rates (tachycardia) and in depolarized myocardial cells, which are characteristic of arrhythmic events.[4][6]

This compound preferentially binds to the open and inactivated states of the sodium channel, with a lower affinity for the resting state.[2][3] This selective binding has two key consequences:

  • Inhibition of Rapidly Firing Cells: During tachycardia, cardiac cells undergo rapid cycles of depolarization and repolarization, increasing the time sodium channels spend in the open and inactivated states. This provides a greater opportunity for this compound to bind and exert its blocking effect, thereby selectively suppressing the ectopic foci responsible for the arrhythmia.[2]

  • Minimal Effect on Normal Heart Rate: At normal heart rates, where sodium channels are predominantly in the resting state, this compound has a much lower blocking effect. This state-dependent action contributes to a more favorable safety profile compared to non-state-dependent sodium channel blockers.[2]

This compound is classified as a Class Ib agent under the Vaughan Williams classification system.[7][8] This class is characterized by agents that have little to no effect on the upstroke of the action potential (Phase 0) at normal heart rates but cause a shortening of the action potential duration.[7]

Physicochemical and Pharmacokinetic Properties

This compound is administered orally and exhibits nearly 100% bioavailability, which is unaffected by food.[1][9] It has a low level of plasma protein binding, approximately 10%.[1] The drug undergoes negligible first-pass hepatic metabolism, and no active metabolites have been identified.[1][10] The average plasma half-life of this compound is approximately 15 hours in patients.[1][9]

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound
ParameterValueReference(s)
Bioavailability~100%[1][9]
Plasma Protein Binding~10%[1]
MetabolismNegligible first-pass hepatic degradation[1]
Active MetabolitesNone identified[1][10]
Elimination Half-Life~15 hours[1][9]
Table 2: Electrophysiological Effects of this compound
ParameterEffectReference(s)
Sodium Channel BlockadeState- and use-dependent[2][5][6]
Action Potential DurationShortens[7]
Phase 0 of Action PotentialLittle to no effect at normal heart rates[7]
Conduction VelocityLittle to no effect at normal heart rates[7]
Table 3: Quantitative Data on this compound's Interaction with Sodium Channels
ParameterCompoundChannel/PreparationValueReference(s)
IC50 (Tonic Block)R-(-)-TocainideCardiac Myocytes ([3H]batrachotoxin binding)184 ± 8 µM[2]
IC50 (Tonic Block)S-(+)-TocainideCardiac Myocytes ([3H]batrachotoxin binding)546 ± 37 µM[2]
IC50 (Use-Dependent)This compoundhNav1.4 (Skeletal Muscle)> 300 µM[2]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is fundamental for characterizing the effects of this compound on voltage-gated sodium channels.

Objective: To measure the tonic and use-dependent block of sodium currents (I_Na) by this compound in a controlled in vitro system.

Methodology:

  • Cell Preparation:

    • Use Human Embryonic Kidney 293 (HEK293) cells stably expressing the human cardiac sodium channel isoform (hNav1.5).[2]

    • Alternatively, freshly isolated cardiomyocytes from animal models (e.g., rabbit, canine) can be used.[6][11]

    • Culture cells to an appropriate confluency on glass coverslips.[12]

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with CsOH).

    • Prepare stock solutions of this compound in the external solution at various concentrations.

  • Recording:

    • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.[12]

    • Fabricate patch pipettes from borosilicate glass with a resistance of 2-4 MΩ when filled with the internal solution.[12]

    • Establish a whole-cell patch-clamp configuration.

    • Compensate for series resistance (typically >80%) to minimize voltage errors.

  • Voltage Protocols:

    • Tonic Block:

      • Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state.

      • Apply a single depolarizing pulse to elicit a peak sodium current (e.g., to -20 mV for 50 ms).

      • Measure the peak current before and after the application of this compound.[2]

    • Use-Dependent Block:

      • Apply a train of depolarizing pulses (e.g., to -20 mV for 20 ms (B15284909) at a frequency of 5 Hz) from a holding potential of -100 mV.

      • Measure the peak current for each pulse in the train. The progressive decrease in current amplitude in the presence of this compound indicates use-dependent block.[2]

  • Data Analysis:

    • Calculate the percentage of tonic block at different this compound concentrations and fit the data to a Hill equation to determine the IC50 value.

    • For use-dependent block, plot the normalized peak current against the pulse number to visualize the rate and extent of block.

In Vitro Studies on Purkinje Fibers

This ex vivo model provides insights into this compound's effects on the cardiac conduction system.

Objective: To evaluate the effects of this compound on the action potential characteristics of cardiac Purkinje fibers.

Methodology:

  • Preparation:

    • Isolate free-running Purkinje fibers from the ventricles of a suitable animal model (e.g., canine).[13]

    • Mount the fiber in a tissue bath and superfuse with oxygenated Tyrode's solution at 37°C.[13]

  • Recording:

    • Impale a Purkinje fiber cell with a glass microelectrode filled with 3 M KCl to record the transmembrane action potential.[13]

    • Pace the fiber at a constant cycle length (e.g., 1000 ms) using an external stimulator.[13]

  • Drug Application:

    • After obtaining a stable baseline recording, perfuse the tissue bath with Tyrode's solution containing this compound at the desired concentration.

  • Data Analysis:

    • Measure and compare the following action potential parameters before and after drug application:

      • Action Potential Duration at 50% and 90% repolarization (APD50, APD90).

      • Maximum upstroke velocity of Phase 0 (Vmax).

      • Resting membrane potential.

Mandatory Visualizations

G cluster_channel_states Voltage-Gated Sodium Channel States cluster_this compound This compound Interaction Resting Resting (Closed) Open Open (Activated) Resting->Open Depolarization Inactivated Inactivated Open->Inactivated Inactivation Tocainide_bound_open This compound-Channel (Open State) Open->Tocainide_bound_open Inactivated->Resting Repolarization (Recovery) Tocainide_bound_inactivated This compound-Channel (Inactivated State) Inactivated->Tocainide_bound_inactivated Tocainide_unbound This compound (Unbound) Tocainide_unbound->Resting Low Affinity Binding Tocainide_unbound->Open High Affinity Binding Tocainide_unbound->Inactivated Highest Affinity Binding Tocainide_bound_open->Open Dissociation Tocainide_bound_inactivated->Inactivated Dissociation

Caption: State-dependent binding of this compound to voltage-gated sodium channels.

G cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis A Cell Culture (e.g., HEK293 with hNav1.5) B Plating on Coverslips A->B C Whole-Cell Patch Clamp Configuration B->C Experiment Start D Application of Voltage Protocols C->D E Recording of Sodium Currents D->E F Measure Peak Current (Tonic Block) E->F Data Acquisition G Measure Current Decay (Use-Dependent Block) E->G Data Acquisition H Calculate IC50 and Block Parameters F->H G->H

Caption: Experimental workflow for patch-clamp analysis of this compound.

References

Tocainide as a Primary Amine Analog of Lidocaine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tocainide (B1681335) is a Class Ib antiarrhythmic agent, notable for being a primary amine analog of lidocaine (B1675312).[1][2] This structural modification confers the significant advantage of oral bioavailability, overcoming the primary limitation of lidocaine which requires intravenous administration for systemic effects due to extensive first-pass metabolism.[3] This guide provides a comprehensive technical overview of this compound, focusing on its chemical properties, mechanism of action, pharmacokinetics, and the experimental methodologies used to characterize it.

Core Chemical and Pharmacological Properties

This compound, chemically named 2-amino-N-(2,6-dimethylphenyl)propanamide, shares the xylidine (B576407) ring structure of lidocaine but differs in the amine group.[1][4] This seemingly minor alteration is key to its oral activity.

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

PropertyValue
Chemical Formula C11H16N2O[5]
Molar Mass 192.26 g/mol [6]
Bioavailability Approximately 100%[1][2]
Protein Binding ~10%[1]
Elimination Half-life ~15 hours[1][2]
Metabolism Negligible first-pass hepatic degradation[1][2]
Excretion Primarily renal

Mechanism of Action: State-Dependent Sodium Channel Blockade

Like its parent compound, this compound's antiarrhythmic effect is achieved through the blockade of voltage-gated sodium channels in the cardiac myocytes.[7][8] As a Class Ib agent, it exhibits a characteristic state-dependent binding, showing a higher affinity for the open and inactivated states of the sodium channel compared to the resting state.[7][9] This preferential binding to channels in more active or depolarized cells makes it particularly effective in suppressing the rapid firing rates associated with ventricular arrhythmias, while having a lesser effect on normal cardiac tissue.[6][7]

The binding of this compound to the sodium channel reduces the influx of sodium ions during phase 0 of the cardiac action potential, thereby decreasing the excitability of the myocardial cells.[2][4]

signaling_pathway cluster_membrane Cardiac Myocyte Membrane cluster_states Channel States Na_Channel Voltage-Gated Sodium Channel (Nav1.5) This compound This compound Open Open State This compound->Open High Affinity Binding Inactivated Inactivated State This compound->Inactivated High Affinity Binding Resting Resting State Resting->Open Depolarization Open->Inactivated Time Na_Influx Na+ Influx Open->Na_Influx Inactivated->Resting Repolarization Reduced_Excitability Decreased Myocardial Excitability Na_Influx->Reduced_Excitability leads to reduced Antiarrhythmic_Effect Antiarrhythmic Effect Reduced_Excitability->Antiarrhythmic_Effect

Caption: State-dependent binding of this compound to sodium channels.

Quantitative Data

This compound has been studied in various clinical trials for its efficacy in treating ventricular arrhythmias.

Table 2: Summary of this compound Efficacy in Clinical Studies

StudyPatient PopulationDosageKey Efficacy Finding
Kuck et al. (1979)[10]12 patients with ventricular arrhythmias400-600 mg every 8 hours70% average decrease in ventricular extrasystoles.
refractory symptomatic ventricular arrhythmias study[11]120 patients with refractory malignant ventricular arrhythmia1200-2400 mg daily46% of patients responded to therapy.
Mahapatra & Mahapatra (1986)[12]8 patients with refractory ventricular dysrhythmiaNot specifiedEffective in lidocaine-sensitive ventricular dysrhythmia.
Rydén et al. (1980)[13]Patients with acute myocardial infarction750 mg IV followed by 800 mg oral, then 400 mg t.i.d.Suppressed ventricular arrhythmias in acute and convalescent stages.

Table 3: Adverse Effects of this compound

SystemCommon Adverse EffectsSerious (Rare) Adverse Effects
Nervous System Lightheadedness, dizziness, vertigo, tremors, paresthesia[14]Seizures, coma, myasthenia gravis[14]
Gastrointestinal Nausea, vomiting, anorexia-
Hematologic -Aplastic anemia, agranulocytosis[14][15]
Respiratory -Pulmonary fibrosis, interstitial pneumonitis[14][16][17][18]

Experimental Protocols

The characterization of this compound's interaction with sodium channels relies on sophisticated electrophysiological and biochemical assays.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard technique for studying the effects of drugs on ion channels in real-time.

  • Objective: To measure the inhibitory effect of this compound on voltage-gated sodium channels and to characterize its use-dependent properties.

  • Methodology:

    • Cell Preparation: A suitable cell line (e.g., HEK293) stably expressing the target sodium channel isoform (e.g., Nav1.5) is cultured on coverslips.[19][20]

    • Recording Setup: A coverslip is placed in a recording chamber on an inverted microscope and perfused with an external solution. A glass micropipette filled with an internal solution is used to form a high-resistance seal with a single cell.[19][21]

    • Whole-Cell Configuration: The cell membrane under the pipette is ruptured by gentle suction, allowing electrical access to the cell's interior.[22][23]

    • Voltage Protocol: A voltage-clamp amplifier is used to control the cell's membrane potential. To assess use-dependent block, a train of depolarizing pulses is applied at a specific frequency (e.g., 5 or 10 Hz) in the absence and presence of this compound.[22]

    • Data Analysis: The peak sodium current elicited by each pulse is measured. The decline in current amplitude during the pulse train in the presence of this compound indicates use-dependent block.[24]

experimental_workflow cluster_cell_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_protocol Experimental Protocol cluster_analysis Data Analysis Culture Culture Nav1.5- expressing cells Plate Plate cells on coverslips Culture->Plate Setup Mount coverslip in chamber Plate->Setup Seal Form Giga-ohm seal on a cell Setup->Seal WholeCell Achieve whole-cell configuration Seal->WholeCell Baseline Record baseline current WholeCell->Baseline ApplyDrug Apply this compound Baseline->ApplyDrug PulseTrain Apply voltage pulse train ApplyDrug->PulseTrain Measure Measure peak current decay PulseTrain->Measure Quantify Quantify use- dependent block Measure->Quantify

Caption: Experimental workflow for whole-cell patch-clamp analysis.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a drug to its target receptor.

  • Objective: To determine the binding affinity (IC50) of this compound for the sodium channel.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from tissues or cells expressing the sodium channel.[25][26]

    • Competitive Binding: The membranes are incubated with a fixed concentration of a radiolabeled ligand that binds to the sodium channel (e.g., [3H]batrachotoxin) and varying concentrations of unlabeled this compound.[25][26][27]

    • Separation: The bound and free radioligand are separated by rapid filtration.[25][26]

    • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.[25]

    • Data Analysis: The concentration of this compound that inhibits 50% of the radioligand binding (IC50) is calculated, which reflects its binding affinity.[28]

Conclusion

This compound stands as a successful example of rational drug design, effectively translating the antiarrhythmic properties of lidocaine into an orally active agent. Its well-defined mechanism of action, centered on the state-dependent blockade of sodium channels, provides a clear basis for its therapeutic use in ventricular arrhythmias. While its clinical utility has been somewhat superseded by newer agents with more favorable safety profiles, the study of this compound continues to offer valuable insights for the development of novel antiarrhythmic drugs. The experimental protocols detailed herein represent the foundational techniques for the ongoing investigation of ion channel modulators.

References

Methodological & Application

Tocainide In Vitro Assays: Application Notes and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tocainide, a primary amine analog of lidocaine, is a Class Ib antiarrhythmic agent known for its use in treating ventricular arrhythmias.[1][2] Its primary mechanism of action is the blockade of voltage-gated sodium channels, a key component in the propagation of action potentials in excitable cells like cardiomyocytes and neurons.[3][4] this compound exhibits state-dependent and use-dependent blockade, meaning it preferentially binds to sodium channels that are in the open or inactivated states, a characteristic of rapidly firing cells often found in arrhythmic or ischemic tissue.[3][5][6] This selectivity makes it a valuable tool for studying cardiac electrophysiology and neuronal excitability in vitro.

These application notes provide detailed protocols for key in vitro assays to characterize the effects of this compound, including electrophysiological assessments, cell viability, and binding affinity studies.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound from various in vitro studies.

Table 1: IC50 Values for this compound on Sodium Channels

CompoundIC50 (µM)Channel State PreferenceCell Type/Assay
R-(-)-Tocainide184 ± 8InactivatedRabbit Cardiac Myocytes / Radioligand binding assay
S-(+)-Tocainide546 ± 37InactivatedRabbit Cardiac Myocytes / Radioligand binding assay
Mexiletine (related Class Ib)30 ± 3InactivatediPSC-derived cardiomyocytes (patch clamp)
[Data synthesized from studies on rabbit cardiac myocytes and iPSC-derived cardiomyocytes.][5][7]

Table 2: Dose-Dependent Effects of this compound on Electrophysiological Parameters in Ischemic Cardiomyocytes

Concentration (mg/L)Change in Vmax (% of control)Change in APD50Change in APD90Change in Effective Refractory Period (ERP)
10ShortenedShortenedReduced at longer cycle lengths
20↓↓Further ShortenedFurther ShortenedNo significant effect at shorter cycle lengths
[Data synthesized from studies on canine Purkinje fibers surviving infarction, a model for ischemic tissue.][7]

Signaling Pathway and Mechanism of Action

This compound's primary molecular target is the alpha subunit of the voltage-gated sodium channel.[5] It demonstrates a higher affinity for the open and, particularly, the inactivated states of the channel, while having a low affinity for the resting state.[8] During rapid firing of action potentials, as seen in tachycardia or seizure activity, the channels cycle through the open and inactivated states more frequently. This increased time spent in the inactivated state provides more opportunities for this compound to bind and block the channel pore, a mechanism known as use-dependent or phasic block.[5][8] This preferential binding to channels in hyperexcitable tissues allows this compound to selectively suppress pathological activity while having a lesser effect on normally functioning cells.[5][6]

Tocainide_Mechanism cluster_channel Voltage-Gated Sodium Channel States cluster_this compound This compound Interaction Resting Resting State (Closed) Open Open State (Conducting Na+) Resting->Open Depolarization Inactivated Inactivated State (Non-conducting) Open->Inactivated Inactivation Inactivated->Resting Repolarization (Recovery) This compound This compound This compound->Resting Low Affinity This compound->Open Higher Affinity Binding This compound->Inactivated High Affinity Binding (Use-Dependent Block)

Mechanism of this compound's state-dependent block of sodium channels.

Experimental Protocols

Protocol 1: Electrophysiological Assessment using Whole-Cell Patch-Clamp

This protocol details the measurement of sodium currents in single cells to characterize the inhibitory effects of this compound.[7][8]

Objective: To determine the IC50, state-dependence, and use-dependence of this compound's block of sodium currents.[5]

Materials:

  • Cell line expressing the sodium channel of interest (e.g., HEK293 cells stably expressing Nav1.4, Nav1.5, or neuronal isoforms).[5][8][9]

  • Inverted microscope with patch-clamp rig.[7]

  • Patch-clamp amplifier and data acquisition system.[7]

  • Borosilicate glass capillaries for pipette fabrication.[7][8]

  • Pipette puller.[10]

  • Micromanipulator.[10]

  • Extracellular (bath) solution (e.g., Tyrode's solution).[7]

  • Intracellular (pipette) solution.[7][8]

  • This compound stock solution.[7]

Solutions:

SolutionComponentConcentration (mM)
Extracellular NaCl150
KCl2
CaCl21.5
MgCl21
HEPES10
pH adjusted to 7.4 with NaOH
Intracellular CsF105
NaCl35
EGTA10
HEPES10
pH adjusted to 7.4 with CsOH
[Representative solutions for Nav1.4 recording.][9]

Procedure:

  • Cell Preparation: Culture cells on glass coverslips. Transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.[7][8]

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.[8][10]

  • Recording: a. Obtain a giga-ohm (GΩ) seal on a selected cell.[8] b. Rupture the membrane to achieve the whole-cell configuration.[7][8] c. Allow the cell to stabilize for approximately 5 minutes.[8] d. Compensate for 70-80% of the series resistance.[8] e. Correct leak currents using a P/4 or P/N subtraction method.[8]

  • Voltage Protocols: a. Tonic Block: From a holding potential of -120 mV, apply a single depolarizing pulse to -10 mV to elicit a sodium current. Measure the peak current before and after the application of varying concentrations of this compound.[5][9] b. Use-Dependent Block: From the same holding potential, apply a train of depolarizing pulses (e.g., 20 pulses at 10 Hz). Measure the peak current of the first and subsequent pulses. Use-dependent block is observed as a progressive reduction in current amplitude during the pulse train in the presence of this compound.[5][8] c. Inactivated State Block: To determine affinity for the inactivated state, use a protocol that holds the membrane potential at a depolarized level (e.g., -60 mV) to inactivate a significant portion of channels before applying the test pulse.[5]

  • Data Analysis: a. Plot the percentage of inhibition against the this compound concentration and fit the data with the Hill equation to determine the IC50.[5][8] b. For use-dependent block, quantify the degree of block as a function of pulse number or frequency.[5]

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_experiment Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture on Coverslips Transfer Transfer Coverslip to Recording Chamber Cell_Culture->Transfer Solution_Prep Prepare Intra/Extra- cellular Solutions Solution_Prep->Transfer Pipette_Pulling Pull Glass Micropipettes (3-5 MΩ) Giga_Seal Form Giga-ohm Seal Pipette_Pulling->Giga_Seal Transfer->Giga_Seal Whole_Cell Achieve Whole-Cell Configuration Giga_Seal->Whole_Cell Stabilize Stabilize & Compensate Whole_Cell->Stabilize Baseline Record Baseline Currents Stabilize->Baseline Drug_App Perfuse with this compound Baseline->Drug_App Record_Effects Record Currents with Drug Drug_App->Record_Effects Measure_Peak Measure Peak Currents Record_Effects->Measure_Peak Calculate_Block Calculate % Block Measure_Peak->Calculate_Block IC50_Curve Generate IC50 Curve Calculate_Block->IC50_Curve

Experimental workflow for patch-clamp electrophysiology.

Protocol 2: Cell Viability Assessment (MTT Assay)

This protocol determines the cytotoxicity of this compound on a chosen cell line.[10]

Objective: To determine the dose-dependent effect of this compound on cell viability and calculate the IC50 for cytotoxicity.[11]

Materials:

  • Selected cell line (e.g., SH-SY5Y neuronal cells, iPSC-derived cardiomyocytes).[12][13]

  • 96-well cell culture plates.[11]

  • Complete culture medium.[11]

  • This compound hydrochloride.[11]

  • MTT solution (5 mg/mL in PBS).[10][13]

  • Solubilization buffer (e.g., DMSO).[10][13]

  • Microplate reader.[11]

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.[9][10]

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the this compound-containing medium. Include vehicle-only and untreated controls.[10][11]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a standard cell culture incubator (37°C, 5% CO2).[10][11]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours.[10][13]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.[10][13]

  • Absorbance Reading: Read the absorbance of each well at 570 nm using a microplate reader.[10][13]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against this compound concentration to determine the IC50.[10]

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Adhere Allow Cells to Adhere (Overnight) Seed_Cells->Adhere Prepare_this compound Prepare Serial Dilutions of this compound Adhere->Prepare_this compound Treat_Cells Treat Cells with This compound & Controls Adhere->Treat_Cells Prepare_this compound->Treat_Cells Incubate Incubate for Desired Time (e.g., 24-72h) Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Solubilize Remove Medium & Add Solubilization Buffer Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate % Viability & Determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for MTT Cell Viability Assay.

Protocol 3: Radioligand Binding Assay

This assay measures the affinity of this compound for the sodium channel by its ability to displace a known radiolabeled ligand.[14]

Objective: To quantify the binding affinity (IC50) of this compound for the sodium channel.[15]

Materials:

  • Isolated cardiac myocyte membranes.[14]

  • Radiolabeled ligand (e.g., [3H]batrachotoxinin benzoate).[14][16]

  • This compound solutions of varying concentrations.

  • Glass fiber filters.

  • Scintillation counter and fluid.[15]

Procedure:

  • Membrane Preparation: Isolate the membrane fraction from cardiac myocytes by homogenization and centrifugation.[14]

  • Binding Assay: a. Incubate the membrane preparation with the radiolabeled ligand and varying concentrations of this compound. b. Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled competitor).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in vials with scintillation fluid and quantify the amount of radioactivity using a scintillation counter.[15]

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15]

Conclusion

The in vitro assays described provide a robust framework for characterizing the electrophysiological and cytotoxic effects of this compound. The patch-clamp technique is essential for elucidating the detailed mechanism of sodium channel blockade, while cell viability assays are crucial for determining the therapeutic window. Radioligand binding assays offer a direct measure of the drug's affinity for its target. By employing these standardized protocols, researchers can obtain reliable and comparable data to advance the understanding of this compound and the development of novel channel-blocking agents.

References

Application Notes and Protocols for Analyzing Tocainide Effects Using Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing patch-clamp electrophysiology for the detailed analysis of Tocainide's effects on voltage-gated sodium channels (Nav). This document outlines the mechanism of action, presents quantitative data, and offers detailed experimental protocols for the accurate assessment of this Class Ib antiarrhythmic drug.

Introduction to This compound (B1681335) and its Mechanism of Action

This compound, a primary amine analog of lidocaine, functions as a Class Ib antiarrhythmic agent by blocking voltage-gated sodium channels.[1][2] Its therapeutic action is centered on reducing the excitability of myocardial cells by inhibiting the rapid influx of sodium ions that is responsible for the initiation of the action potential.[1] A key characteristic of this compound is its state- and use-dependent blockade of sodium channels.[1][3] This means it has a higher affinity for channels in the open and, particularly, the inactivated states compared to the resting state.[2][4] This preferential binding to more active channels allows for targeted modulation of pathologically over-excited tissues, such as those found in arrhythmic conditions, while having a lesser effect on normally functioning cells.[1][5]

The stereospecific nature of this compound's interaction with the sodium channel has been demonstrated, with the R-(-)-enantiomer showing a higher affinity than the S-(+)-enantiomer.[6]

Data Presentation: Quantitative Analysis of this compound's Effects

The following tables summarize the quantitative data regarding this compound's interaction with voltage-gated sodium channels, derived from both radioligand binding assays and patch-clamp electrophysiology studies.

CompoundParameterValue (µM)SpeciesTissue/Cell TypeAssay MethodReference
R-(-)-TocainideIC50184 ± 8RabbitIsolated Cardiac Myocytes[3H]batrachotoxinin A 20-alpha-benzoate binding[6]
S-(+)-TocainideIC50546 ± 37RabbitIsolated Cardiac Myocytes[3H]batrachotoxinin A 20-alpha-benzoate binding[6]
This compoundIC50 (Use-Dependent)> 300-hNav1.4 (Skeletal Muscle)Patch-Clamp Electrophysiology[1]
Mexiletine (for comparison)IC50 (Use-Dependent)170-hNav1.4 (Skeletal Muscle)Patch-Clamp Electrophysiology[1]

Note: IC50 values can be influenced by experimental conditions such as the specific voltage protocol, holding potential, and temperature.[3]

Mandatory Visualizations

Signaling Pathway: State-Dependent Block of Sodium Channels

cluster_drug_interaction Resting Resting State (Closed) Open Open State (Activated) Resting->Open Depolarization Inactivated Inactivated State (Non-conductive) Open->Inactivated Inactivation Blocked_Open This compound-Bound (Blocked Open State) Open->Blocked_Open Inactivated->Resting Repolarization (Recovery) Blocked_Inactivated This compound-Bound (Blocked Inactivated State) Inactivated->Blocked_Inactivated This compound This compound This compound->Blocked_Inactivated Highest Affinity Binding This compound->Blocked_Open High Affinity Binding

Caption: State-dependent binding of this compound to voltage-gated sodium channels.

Experimental Workflow: Patch-Clamp Analysis of this compound

A Cell Preparation (e.g., HEK293 expressing Nav1.5) B Whole-Cell Patch-Clamp Configuration A->B C Control Recording (Baseline Sodium Current) B->C D Application of this compound C->D E Recording of Sodium Current in presence of this compound D->E F Data Analysis E->F G Determine IC50, State- and Use-Dependence F->G

Caption: Workflow for assessing this compound's effects via patch-clamp electrophysiology.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the effects of this compound on voltage-gated sodium channels using whole-cell patch-clamp electrophysiology.

Cell Preparation
  • Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently expressing the desired human sodium channel isoform (e.g., hNav1.5 for cardiac studies or hNav1.4 for skeletal muscle studies) are commonly used.[1]

  • Cell Culture: Culture cells on glass coverslips suitable for microscopy and electrophysiological recording.

Solutions and Reagents
  • Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[7]

  • Intracellular (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. The use of Cesium Fluoride (CsF) helps to block potassium currents, isolating the sodium currents.[7]

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in the extracellular solution. Subsequent dilutions to the desired final concentrations should be made fresh on the day of the experiment.

Whole-Cell Patch-Clamp Recording
  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Establish Whole-Cell Configuration:

    • Transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope.

    • Perfuse the chamber with the extracellular solution.

    • Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

    • Rupture the membrane patch with a brief pulse of suction to achieve the whole-cell configuration, allowing electrical access to the cell's interior.[8]

  • Data Acquisition:

    • Use a patch-clamp amplifier and appropriate data acquisition software.

    • Compensate for series resistance (typically 70-80%) to minimize voltage errors.

    • Correct for leak currents using a P/4 or P/N subtraction method.[4]

Voltage-Clamp Protocols for Assessing this compound Effects

Apply the following voltage protocols before (control) and after the application of varying concentrations of this compound.

  • Objective: To measure this compound's block of channels in the resting state.

  • Procedure:

    • Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure most channels are in the resting state.[1]

    • Apply a single depolarizing pulse to approximately -10 mV for 20-50 ms (B15284909) to elicit a peak sodium current.[8]

    • Apply this pulse at a low frequency (e.g., 0.1 Hz) to allow for full recovery between pulses.

    • After establishing a stable baseline, perfuse the cell with the desired concentration of this compound and repeat the stimulation protocol until a new steady-state block is achieved.

  • Objective: To assess the frequency-dependent inhibition of sodium currents by this compound.

  • Procedure:

    • Hold the membrane potential at a hyperpolarized level (e.g., -120 mV).[3]

    • Apply a train of repetitive depolarizing pulses (e.g., 20 ms duration to -10 mV) at a higher frequency (e.g., 10 Hz).[1][3]

    • Record the peak current for each pulse in the train. In the presence of a use-dependent blocker like this compound, the current amplitude will progressively decrease with each pulse.

  • Objective: To determine this compound's affinity for the inactivated state of the channel.

  • Procedure:

    • Hold the membrane potential at -120 mV.

    • Apply a series of 500 ms pre-pulses to various potentials (e.g., from -140 mV to -20 mV) to induce different levels of steady-state inactivation.

    • Immediately following each pre-pulse, apply a brief test pulse to -10 mV to measure the fraction of available (non-inactivated) channels.[8]

    • Plot the normalized peak current as a function of the pre-pulse potential and fit the data with a Boltzmann function to determine the half-inactivation potential (V1/2).

    • Repeat the protocol in the presence of this compound. A hyperpolarizing shift in the V1/2 of inactivation indicates preferential binding of the drug to the inactivated state.

Data Analysis
  • Tonic and Use-Dependent Block Calculation:

    • Calculate the percentage of block for both tonic (low frequency) and use-dependent (high frequency) conditions.

    • Percentage of Block = (1 - (I_drug / I_control)) * 100, where I_drug is the peak current in the presence of this compound and I_control is the peak current before drug application.

  • Concentration-Response Analysis:

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data with the Hill equation to determine the half-maximal inhibitory concentration (IC50) and the Hill coefficient (nH).[8]

    • IC50 values should be determined for both resting and use-dependent block to quantify the state-dependent affinity of this compound.

  • Analysis of Inactivated State Block:

    • Compare the V1/2 of the steady-state inactivation curve in the absence and presence of this compound. The magnitude of the shift provides a quantitative measure of the drug's effect on channel inactivation.

References

Application Notes and Protocols: Tocainide for the Study of Mutated Sodium Channels in Channelopathies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated sodium channels are crucial for the generation and propagation of action potentials in excitable tissues such as nerves and muscles.[1] Mutations in the genes encoding these channels can lead to a group of disorders known as channelopathies, which include conditions like epilepsy, cardiac arrhythmias, and myotonia.[1] Tocainide (B1681335), a Class Ib antiarrhythmic agent and an analog of lidocaine, serves as a valuable pharmacological tool for studying the function and dysfunction of these mutated sodium channels.[2][3] Its mechanism of action, characterized by state- and use-dependent blockade, allows for the selective targeting of channels in pathological states, making it an ideal probe for investigating the biophysical consequences of channel mutations.[2][4]

These application notes provide detailed protocols for utilizing this compound in the functional characterization of mutated sodium channels, with a focus on electrophysiological and preclinical models.

Mechanism of Action: State- and Use-Dependent Blockade

This compound exerts its effects by binding to a receptor site within the inner pore of the sodium channel.[2] Its binding affinity is highly dependent on the conformational state of the channel:

  • Resting State: this compound has a low affinity for channels in the closed, or resting, state.[5]

  • Open and Inactivated States: It exhibits a much higher affinity for channels in the open and, particularly, the inactivated states.[4][5]

This state-dependent binding leads to a "use-dependent" or "phasic" block, where the inhibitory effect of this compound is more pronounced in rapidly firing cells.[5] In cells with pathological hyperexcitability, such as those harboring certain sodium channel mutations, the channels cycle more frequently through the open and inactivated states, providing more opportunities for this compound to bind and exert its blocking effect.[5] This selective inhibition of over-active tissues is a key feature of its therapeutic potential and its utility as a research tool.[2]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the effects of this compound and its analogs on various sodium channel isoforms.

CompoundChannel/PreparationParameterValueReference
This compound hNav1.4 (Skeletal Muscle)IC50 (Use-Dependent Block)> 300 µM[2]
Mexiletine hNav1.4 (Skeletal Muscle)IC50 (Use-Dependent Block)170 µM[2]
R-(-)-Tocainide Cardiac Myocytes ([3H]batrachotoxin binding)IC50 (Tonic Block)184 ± 8 µM[2][6]
S-(+)-Tocainide Cardiac Myocytes ([3H]batrachotoxin binding)IC50 (Tonic Block)546 ± 37 µM[2][6]
CompoundTonic Block IC50 (µM) at 0.1 HzUse-Dependent Block IC50 (µM) at 10 HzReference
This compound >1000344[7]
Mexiletine 15858[7]
To040 (analog) 300.8[7]
To042 (analog) 300.14[7]
CompoundIn Vivo Efficacy (ED50 in rat model, mg/kg)
This compound ~100
Mexiletine 100
To042 (analog) 1

Mandatory Visualizations

G cluster_this compound This compound Interaction Resting Resting (Closed) Open Open (Activated) Resting->Open Depolarization Tocainide_unbound This compound (Unbound) Resting->Tocainide_unbound Low Affinity Inactivated Inactivated Open->Inactivated Inactivation Inactivated->Resting Tocainide_bound_inactive This compound-Bound (Inactivated Channel) Inactivated->Tocainide_bound_inactive High Affinity Binding

State-dependent binding of this compound to voltage-gated sodium channels.

G cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Culture Culture HEK293 cells Transfect Transfect with mutant Na+ channel cDNA Culture->Transfect Plate Plate cells onto glass coverslips Transfect->Plate Patch Establish whole-cell patch-clamp Plate->Patch Stabilize Allow cell to stabilize Patch->Stabilize Record_control Record baseline currents Stabilize->Record_control Apply_drug Perfuse with this compound Record_control->Apply_drug Record_drug Record currents in presence of drug Apply_drug->Record_drug Measure Measure peak current amplitude Record_drug->Measure Calculate_block Calculate % block Measure->Calculate_block Plot Plot concentration- response curve Calculate_block->Plot Determine_IC50 Determine IC50 Plot->Determine_IC50

Workflow for assessing use-dependent block via patch-clamp electrophysiology.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This is the primary technique for studying the effects of this compound on the function of mutated sodium channels.[2]

Objective: To measure the effect of this compound on sodium currents (INa) and to characterize its state- and use-dependent properties in cells expressing a specific mutated sodium channel.

Methodology:

a. Cell Preparation:

  • Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their low endogenous ion channel expression.[5]

  • Cell Culture: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/ml penicillin, and 100 µg/ml streptomycin, maintained at 37°C in a 5% CO2 incubator.[8]

  • Transfection: Transiently transfect HEK293 cells with a plasmid vector containing the cDNA for the mutated human sodium channel of interest (e.g., a specific SCN4A mutation).[9] A co-transfection with a marker gene, such as Green Fluorescent Protein (GFP), is recommended to identify successfully transfected cells.[8] Plate cells for transfection to achieve 70-90% confluency on the day of transfection.[8][10]

  • Plating for Electrophysiology: 24 hours post-transfection, detach the cells using a non-enzymatic solution and plate them at a low density onto glass coverslips to allow for the isolation of single cells for recording.[5][8]

b. Solutions:

  • Extracellular (Bath) Solution (in mM): 150 NaCl, 2 KCl, 1.5 CaCl2, 1 MgCl2, 10 HEPES. Adjust pH to 7.4 with NaOH.[9]

  • Intracellular (Pipette) Solution (in mM): 105 CsF, 35 NaCl, 10 EGTA, 10 HEPES. Adjust pH to 7.4 with CsOH.[9] Cesium Fluoride (CsF) is used to block potassium channels, thereby isolating the sodium current.

c. Recording:

  • Pipettes: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.[5]

  • Seal Formation: Transfer a coverslip with adherent cells to a recording chamber on an inverted microscope and perfuse with the extracellular solution.[5] Obtain a giga-ohm (GΩ) seal between the micropipette and the cell membrane of a single, isolated, transfected cell.[5]

  • Whole-Cell Configuration: Rupture the cell membrane under the pipette tip by applying gentle suction to achieve the whole-cell recording configuration.[5]

  • Stabilization and Compensation: Allow the cell to stabilize for approximately 5 minutes to ensure dialysis of the intracellular solution.[5] Compensate for 70-80% of the series resistance to minimize voltage errors.[5]

d. Voltage Protocols:

  • Tonic Block: From a holding potential of -120 mV (where most channels are in the resting state), apply a depolarizing pulse to -10 mV for 20 ms (B15284909) every 10 seconds (0.1 Hz) to elicit a peak sodium current.[9] Record the baseline current, then perfuse with varying concentrations of this compound and measure the steady-state block.

  • Use-Dependent Block: After establishing the tonic block, increase the frequency of the depolarizing pulses to 10 Hz to assess frequency-dependent inhibition.[9]

  • Inactivated-State Block: To determine the affinity for the inactivated state, use a protocol that measures the shift in the steady-state inactivation curve. Apply a series of 500 ms prepulses to various potentials (e.g., from -140 mV to -20 mV) before a test pulse to measure the available current.

e. Data Analysis:

  • Percentage of Block: Calculate the percentage of current inhibition by comparing the peak current amplitude in the presence and absence of this compound.

  • Concentration-Response Curve: Plot the percentage of inhibition against the this compound concentration and fit the data with the Hill equation to determine the half-maximal inhibitory concentration (IC50).[9]

  • Steady-State Inactivation: Normalize the peak currents from the inactivation protocol and plot them against the prepulse potential. Fit the data with a Boltzmann function to determine the voltage at which half the channels are inactivated (V1/2). Compare the V1/2 in the absence and presence of this compound.

In Vivo Assessment of Antimycotonic Activity

Animal models are essential for evaluating the in vivo efficacy of this compound on channelopathies that manifest as muscle hyperexcitability, such as myotonia.[9]

Objective: To assess the ability of this compound to alleviate myotonic symptoms in a preclinical model.

Methodology:

  • Animal Model: A common model is the rat model of myotonia induced by anthracene-9-carboxylic acid (9-AC), a chloride channel blocker that causes muscle hyperexcitability.[9]

  • Induction of Myotonia: Administer 9-AC to adult rats via intraperitoneal (i.p.) injection at a dose of 30-60 mg/kg.[9]

  • Drug Administration: Administer this compound or a vehicle control orally or via i.p. injection at various doses.

  • Assessment of Myotonia: Quantify the severity of myotonia by measuring the time of righting reflex (TRR). This involves placing the rat on its back and recording the time it takes to return to its normal posture. An increased TRR is indicative of myotonia.[9]

  • Data Analysis: Compare the TRR of this compound-treated animals to that of vehicle-treated controls. Generate a dose-response curve to calculate the ED50 (the dose that produces 50% of the maximal effect).[9]

Conclusion

This compound remains a valuable pharmacological tool for probing the function of mutated sodium channels in the context of channelopathies. Its well-characterized state- and use-dependent mechanism of action allows for the targeted investigation of channels in hyperactive states. The detailed protocols provided here for in vitro electrophysiology and in vivo models offer a robust framework for researchers to elucidate the functional consequences of specific sodium channel mutations and to evaluate the potential of novel therapeutic agents. While newer drugs with potentially more favorable side-effect profiles have emerged for clinical use, this compound's established properties ensure its continued importance in the research setting.[9]

References

Application Note: In Vivo Target Engagement Validation of Tocainide with Voltage-Gated Sodium Channels Using CETSA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tocainide is a Class Ib antiarrhythmic agent used in the treatment of ventricular arrhythmias.[1] Its primary mechanism of action is the blockade of voltage-gated sodium channels (VGSCs), particularly the Nav1.5 channel, which is critical for the propagation of action potentials in cardiac cells.[1][2] this compound binds preferentially to the open and inactivated states of these channels, thereby reducing sodium influx and decreasing myocardial excitability.[3][4] Validating that a drug directly interacts with its intended target in a living organism (in vivo target engagement) is a cornerstone of drug development, providing crucial evidence for its mechanism of action and linking pharmacokinetics to pharmacodynamics.[2]

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique for confirming ligand binding to target proteins in their natural physiological environment, including tissues.[2][5] The core principle of CETSA is based on ligand-induced thermal stabilization.[6] When a drug like this compound binds to its target protein, the resulting complex is more resistant to heat-induced denaturation.[7] This increased stability can be quantified by heating tissue samples across a temperature gradient and measuring the amount of target protein that remains in the soluble fraction.[8] A positive shift in the melting temperature (Tagg) of the target protein in the presence of the drug is direct evidence of target engagement.[9]

This application note provides a detailed protocol for using in vivo CETSA to validate the engagement of this compound with its target, the Nav1.5 sodium channel, in cardiac tissue.

Key Concepts & Workflows

1. This compound's Mechanism of Action

This compound physically blocks the pore of voltage-gated sodium channels in cardiomyocytes. This state-dependent blockade prevents the influx of sodium ions (Na+) that is necessary for the depolarization phase of the cardiac action potential, thereby suppressing arrhythmias.[1][10]

cluster_membrane Cardiomyocyte Membrane cluster_in Intracellular cluster_out Extracellular Channel Nav1.5 Channel Na_in Na+ Channel->Na_in Na+ Influx (Action Potential) Na_out Na+ Na_out->Channel Depolarization Signal This compound This compound This compound->Block Blocks Channel

Caption: this compound blocks the Nav1.5 sodium channel, inhibiting Na+ influx.

2. Principle of Cellular Thermal Shift Assay (CETSA)

CETSA leverages the principle that a protein becomes more stable when bound to a ligand. When heated, unbound proteins denature and aggregate at a lower temperature than ligand-bound proteins. By measuring the amount of soluble protein at different temperatures, a "melt curve" can be generated. A shift in this curve to the right indicates target stabilization and thus, engagement.

cluster_0 Vehicle Control cluster_1 This compound Treated P Target Protein (Nav1.5) H1 Heat P->H1 D Denatured & Aggregated Protein H1->D PL Protein-Ligand Complex H2 Heat PL->H2 L This compound L->PL Binding P1 Target Protein (Nav1.5) P1->PL S Stabilized & Soluble Protein H2->S

Caption: Ligand binding stabilizes the target protein against heat denaturation.

3. In Vivo CETSA Experimental Workflow

The in vivo workflow involves administering the compound to an animal model, collecting the target tissue, and then performing the thermal shift assay on the tissue homogenate.

A 1. Animal Dosing (Vehicle vs. This compound) B 2. Tissue Collection (e.g., Heart Ventricles) A->B C 3. Tissue Homogenization & Lysis B->C D 4. Heat Challenge (Temperature Gradient) C->D E 5. Fractionation (Separate Soluble vs. Aggregated) D->E F 6. Protein Quantification (Western Blot for Nav1.5) E->F G 7. Data Analysis (Generate Melt & ITDRF Curves) F->G

Caption: Workflow for in vivo CETSA target engagement validation.

Experimental Protocols

Protocol 1: In Vivo Dosing and Cardiac Tissue Collection

  • Animal Model: Use adult male C57BL/6 mice (8-10 weeks old).

  • Acclimatization: Acclimatize animals for at least 7 days before the experiment.

  • Grouping: Divide animals into two groups: Vehicle control (e.g., Saline) and this compound treatment.

  • Dosing: Administer this compound (e.g., 50 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

  • Tissue Harvest: At the time of peak plasma concentration (e.g., 30 minutes post-injection), euthanize mice via an approved method.

  • Dissection: Immediately perfuse the circulatory system with ice-cold PBS containing protease and phosphatase inhibitors. Excise the heart, isolate the ventricles, and snap-freeze in liquid nitrogen. Store at -80°C until use.

Protocol 2: CETSA Melt Curve Generation from Tissue

  • Homogenization: Homogenize frozen ventricular tissue (approx. 50 mg) in 500 µL of ice-cold Lysis Buffer (PBS with 0.4% NP-40 and protease/phosphatase inhibitors).

  • Clarification: Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C. Collect the supernatant (soluble protein fraction).

  • Aliquoting: Aliquot the supernatant into PCR tubes, one for each temperature point.

  • Heat Challenge: Use a thermocycler to heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments), followed by a 3-minute cooling step at 4°C.[11]

  • Separation: Centrifuge the heated samples at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation: Collect the supernatant from each tube, determine protein concentration (BCA assay), and normalize all samples to the same concentration with Lysis Buffer and Laemmli sample buffer.

  • Western Blotting: Separate proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for Nav1.5. Use an appropriate loading control (e.g., GAPDH).

  • Data Analysis: Quantify band intensities using densitometry. Normalize the Nav1.5 signal to the loading control. For each treatment group, plot the normalized intensity (as a percentage of the 40°C sample) against temperature to generate the melt curve.[7]

Protocol 3: Isothermal Dose-Response Fingerprinting (ITDRF)

  • Dosing: Use multiple treatment groups, administering a range of this compound doses (e.g., 0, 5, 15, 30, 50, 100 mg/kg).

  • Sample Preparation: Collect and process cardiac tissue as described in Protocol 1 & 2 (steps 1-3).

  • Heat Challenge: From the melt curve data, select a single temperature that causes significant (~50-70%) aggregation in the vehicle group (e.g., 58°C). Heat all samples at this fixed temperature for 3 minutes.

  • Analysis: Perform Western blotting as described in Protocol 2.

  • Data Analysis: Plot the normalized soluble Nav1.5 signal against the this compound dose to generate the ITDRF curve, which demonstrates dose-dependent target stabilization.[8][12]

Data Presentation

Table 1: Hypothetical CETSA Melt Curve Data for Nav1.5

This table shows the percentage of soluble Nav1.5 protein remaining after a 3-minute heat treatment at various temperatures. The this compound-treated group shows higher protein stability at elevated temperatures.

Temperature (°C)% Soluble Nav1.5 (Vehicle)% Soluble Nav1.5 (50 mg/kg this compound)
40100.0100.0
4698.599.1
5285.395.4
5565.188.2
58 49.8 (Tagg) 80.5
6130.265.7
6415.651.1 (Tagg)
678.132.4
704.518.9

Tagg (Melting Temperature) is the temperature at which 50% of the protein is denatured.

Table 2: Hypothetical ITDRF Data for Nav1.5 at 58°C

This table illustrates the dose-dependent stabilization of Nav1.5 at a fixed temperature (58°C), showing increased target engagement with higher doses of this compound.

This compound Dose (mg/kg)% Soluble Nav1.5 (Relative to 40°C control)
0 (Vehicle)49.8
558.2
1569.5
3077.1
5080.5
10081.2

Conclusion

The Cellular Thermal Shift Assay is an invaluable method for the direct and quantitative validation of this compound's engagement with its target, the voltage-gated sodium channel Nav1.5, within the complex environment of cardiac tissue.[13][14] By generating melt curves and isothermal dose-response fingerprints, researchers can obtain robust evidence of target binding, determine the dose-dependency of engagement, and confidently link the drug's presence to its molecular mechanism of action.[15] This approach provides critical data for preclinical and clinical drug development programs.[14]

References

Application Notes and Protocols for the Oral and Intravenous Administration of Tocainide in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tocainide (B1681335), a Class Ib antiarrhythmic agent, is an analog of lidocaine (B1675312) effective for the treatment of ventricular arrhythmias.[1][2] Its mechanism of action centers on the blockade of voltage-gated sodium channels (Nav1.5) in the heart, exhibiting a preference for the open and inactivated states of these channels.[3][4] This state-dependent blockade makes it particularly effective in tissues that are frequently depolarizing, such as in tachyarrhythmias. This document provides detailed application notes and protocols for the oral and intravenous administration of this compound in animal models, primarily focusing on canine and rodent models, to guide preclinical research in cardiac electrophysiology and pharmacology.

Data Presentation: Quantitative Pharmacokinetic and Dosage Information

The following tables summarize key quantitative data for the administration of this compound in animal models.

Table 1: Oral Administration of this compound in Animal Models

Animal ModelDosageDosing RegimenPharmacokinetic ParametersNotesReference
Dog15-20 mg/kgEvery 8 hoursBioavailability: ~100% in humans, variable in dogs.Used for the treatment of ventricular arrhythmias.[1][2]
Rat15 mg/kgSingle dose-Study on metabolism.
Rat< 20 mg/kgSingle dose~19% excreted unchanged in urine. This compound is completely absorbed up to a dose of 15 mg/kg.Dose-dependent pharmacokinetics observed.

Table 2: Intravenous Administration of this compound in Animal Models

Animal ModelDosageDosing RegimenPharmacokinetic ParametersNotesReference
Dog6 mg/kg loading dose followed by 100 µg/kg/min infusionContinuous infusionT1/2β: 11 hours (in healthy human subjects).Used in a canine model of myocardial infarction.[5][6]
Dog10 mg/kgCumulative dose-Reduced spontaneous premature ventricular complexes in a post-infarction model.[5]
Healthy Human Subjects-InfusionVolume of central compartment: 0.92 L/kg; Total body clearance: 166 ml/min.Provides context for pharmacokinetic modeling.[6]

Experimental Protocols

Protocol 1: Induction of Myocardial Infarction in a Canine Model

This protocol describes a common method for creating an experimental model of myocardial infarction in dogs to study the efficacy of antiarrhythmic drugs like this compound.

Materials:

  • Adult mongrel dogs

  • Anesthetic agents (e.g., sodium pentobarbital)

  • Surgical instruments for thoracotomy

  • Suture materials

  • Ventilator

  • ECG monitoring equipment

Procedure:

  • Anesthesia and Preparation: Anesthetize the dog with an appropriate anesthetic agent (e.g., sodium pentobarbital, 30 mg/kg IV). Intubate the animal and maintain anesthesia with a ventilator. Monitor vital signs, including ECG, throughout the procedure.

  • Surgical Procedure: Perform a left lateral thoracotomy in the fourth or fifth intercostal space to expose the heart. Open the pericardium to visualize the left anterior descending (LAD) coronary artery.

  • Coronary Artery Ligation: Carefully dissect the LAD artery at a predetermined location (e.g., distal to the first diagonal branch). Ligate the artery with a suture to induce myocardial infarction. Successful ligation can be confirmed by observing regional cyanosis and ST-segment elevation on the ECG.

  • Closure and Recovery: Close the chest in layers. Evacuate air from the thoracic cavity to prevent pneumothorax. Allow the animal to recover from anesthesia under close observation. Provide appropriate post-operative analgesia and care.

Protocol 2: Oral Administration of this compound in a Canine Model

This protocol outlines the procedure for administering oral this compound to dogs.

Materials:

  • This compound hydrochloride capsules or tablets

  • Pill gun or other oral dosing device (optional)

  • Water

Procedure:

  • Dosage Calculation: Calculate the appropriate dose of this compound for the dog based on its body weight (e.g., 15-20 mg/kg).

  • Administration:

    • For cooperative animals, the tablet or capsule can be hidden in a small amount of palatable food.

    • Alternatively, gently open the dog's mouth, place the tablet or capsule at the base of the tongue, and then close the mouth, stroking the throat to encourage swallowing.

    • A pill gun can also be used to deposit the medication at the back of the throat.

  • Confirmation: Ensure the dog has swallowed the medication and provide fresh water.

  • Dosing Schedule: Administer the dose at the prescribed intervals (e.g., every 8 hours) to maintain therapeutic plasma concentrations.

Protocol 3: Intravenous Administration of this compound in a Canine Model

This protocol details the procedure for intravenous administration of this compound, often used in acute settings or for precise dose control.

Materials:

  • This compound hydrochloride for injection

  • Sterile saline or dextrose solution for dilution

  • Intravenous catheter

  • Infusion pump

  • Syringes and needles

Procedure:

  • Catheter Placement: Aseptically place an intravenous catheter in a suitable vein (e.g., cephalic or saphenous vein).

  • Loading Dose:

    • Prepare the loading dose of this compound (e.g., 6 mg/kg) by diluting it in a suitable sterile solution.

    • Administer the loading dose as a slow intravenous bolus over a defined period (e.g., 2-5 minutes) to rapidly achieve therapeutic plasma concentrations.

  • Maintenance Infusion:

    • Prepare the maintenance infusion solution by adding the calculated amount of this compound to a larger volume of sterile fluid.

    • Using an infusion pump, administer the maintenance infusion at a constant rate (e.g., 100 µg/kg/min) to maintain steady-state plasma concentrations.

  • Monitoring: Continuously monitor the animal's ECG and other vital signs throughout the infusion period.

Mandatory Visualizations

G cluster_oral Oral Administration cluster_iv Intravenous Administration Oral Dose Oral Dose GI Tract Absorption GI Tract Absorption Oral Dose->GI Tract Absorption Ingestion First-Pass Metabolism (Liver) First-Pass Metabolism (Liver) GI Tract Absorption->First-Pass Metabolism (Liver) Systemic Circulation Systemic Circulation GI Tract Absorption->Systemic Circulation Direct Absorption First-Pass Metabolism (Liver)->Systemic Circulation Target Tissue (Heart) Target Tissue (Heart) Systemic Circulation->Target Tissue (Heart) Elimination Elimination Systemic Circulation->Elimination IV Bolus/Infusion IV Bolus/Infusion Direct Entry Direct Entry IV Bolus/Infusion->Direct Entry Systemic Circulation_IV Systemic Circulation Direct Entry->Systemic Circulation_IV Systemic Circulation_IV->Target Tissue (Heart) Systemic Circulation_IV->Elimination Pharmacological Effect Pharmacological Effect Target Tissue (Heart)->Pharmacological Effect

References

Preparing Tocainide Hydrochloride Solutions for In Vivo Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Tocainide (B1681335) hydrochloride solutions intended for in vivo experimental use. This compound hydrochloride is a class Ib antiarrhythmic agent, analogous to lidocaine, that functions by blocking voltage-gated sodium channels, particularly the Nav1.5 channel, which is crucial for cardiac action potential propagation.[1] This document outlines methods for preparing solutions for various administration routes, summarizes key quantitative data, and provides visual guides for experimental workflows and the drug's mechanism of action.

Quantitative Data Summary

For ease of comparison, the following tables summarize the solubility, storage conditions, and reported in vivo dosages for this compound hydrochloride.

Table 1: Solubility of this compound Hydrochloride

SolventSolubilityNotes
Water50 mg/mL (218.61 mM)May require heating to 37°C and ultrasonication to achieve higher concentrations.[2]
DMSO125 mg/mL (546.52 mM)Requires ultrasonication.

Table 2: Storage of this compound Hydrochloride Stock Solutions

SolventStorage TemperatureDurationRecommendations
DMSO-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.
DMSO-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.

Table 3: Reported In Vivo Dosages of this compound Hydrochloride

SpeciesAdministration RouteDosageExperimental Model
RatOral (p.o.) / Intraperitoneal (i.p.)Up to 15 mg/kgPharmacokinetic studies.[3]
RatOral (p.o.)15 mg/kgMetabolism studies.[4]
Rat & MouseIntraperitoneal (i.p.)20 mg/kgStereoselective excretion studies.[5]

Table 4: Acute Toxicity of this compound Hydrochloride

SpeciesAdministration RouteLD50Observed Effects
MouseOral (p.o.)~800 mg/kgDeaths preceded by convulsions.[6]
RatOral (p.o.)~1000 mg/kgDeaths preceded by convulsions.[6]
Guinea PigOral (p.o.)~230 mg/kgDeaths preceded by convulsions.[6]

Experimental Protocols

Protocol 1: Preparation of this compound Hydrochloride Solution for Intravenous (IV) Administration

This protocol describes the preparation of a co-solvent formulation suitable for intravenous injection in animal models.

Materials:

  • This compound Hydrochloride powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • PEG300, sterile

  • Tween-80, sterile

  • Saline (0.9% NaCl), sterile

  • Sterile conical tubes

  • Pipettes and sterile filter tips

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Calculate Required Amounts: Determine the desired final concentration and total volume of the this compound hydrochloride solution.

  • Vehicle Composition: A common vehicle composition for intravenous administration is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Dissolution: a. Weigh the calculated amount of this compound hydrochloride powder and place it in a sterile conical tube. b. Add the required volume of DMSO and vortex until the powder is completely dissolved. c. Add the calculated volume of PEG300 and vortex until the solution is homogeneous. d. Add the calculated volume of Tween-80 and vortex until the solution is clear. e. Slowly add the sterile saline while vortexing to reach the final volume.

  • Sterile Filtration: Draw the final solution into a sterile syringe, attach a 0.22 µm sterile syringe filter, and filter the solution into a new sterile tube. This step is critical for ensuring the sterility of the injectate.[2]

  • Storage and Use: It is recommended to use the freshly prepared solution immediately. If short-term storage is necessary, store at 4°C for up to 24 hours. For longer-term storage, aliquots can be stored at -20°C; however, the stability under these conditions should be validated.

Protocol 2: Preparation of this compound Hydrochloride Solution for Oral (PO) Gavage or Intraperitoneal (IP) Administration in Rodents

Given the good aqueous solubility of this compound hydrochloride, simpler formulations can often be used for oral and intraperitoneal routes.

Materials:

  • This compound Hydrochloride powder

  • Sterile Water for Injection or sterile Saline (0.9% NaCl)

  • Sterile conical tubes or vials

  • Vortex mixer

  • 0.22 µm sterile syringe filter (for IP administration)

Procedure:

  • Calculate Required Amounts: Determine the desired final concentration and total volume based on the dosing regimen (mg/kg) and the average weight of the animals. The final volume should be appropriate for the administration route (typically 5-10 mL/kg for oral gavage and intraperitoneal injection in mice).

  • Dissolution: a. Weigh the calculated amount of this compound hydrochloride powder and place it in a sterile container. b. Add the required volume of sterile water or saline. c. Vortex thoroughly until the powder is completely dissolved. If solubility issues arise at higher concentrations, gentle warming (to 37°C) and sonication can be employed.[2]

  • Sterile Filtration (for IP administration): For intraperitoneal injections, it is crucial to ensure the sterility of the solution. Filter the final solution through a 0.22 µm syringe filter into a sterile container.

  • Storage and Use: Use the prepared solution promptly. For short-term storage, refrigeration at 2-8°C is generally suitable.

Mandatory Visualizations

G cluster_0 Solution Preparation cluster_1 In Vivo Administration Calculate Calculate required This compound HCl and solvents Dissolve_DMSO Dissolve this compound HCl in DMSO Calculate->Dissolve_DMSO Add_PEG300 Add PEG300 Dissolve_DMSO->Add_PEG300 Add_Tween80 Add Tween-80 Add_PEG300->Add_Tween80 Add_Saline Add Saline Add_Tween80->Add_Saline Filter Sterile Filter (0.22 µm) Add_Saline->Filter Administer Administer to animal model Filter->Administer G This compound This compound Hydrochloride NaChannel Voltage-Gated Sodium Channel (Nav1.5) This compound->NaChannel blocks NaInflux Sodium Ion Influx NaChannel->NaInflux inhibits ActionPotential Action Potential Propagation NaInflux->ActionPotential leads to MyocardialExcitability Decreased Myocardial Excitability ActionPotential->MyocardialExcitability results in

References

Application Notes and Protocols: Utilizing Tocainide in iPSC-Derived Cardiomyocyte Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) have emerged as a powerful in vitro model for cardiovascular research, offering a human-relevant platform for disease modeling, drug discovery, and cardiotoxicity screening. Tocainide, a Class Ib antiarrhythmic agent, is a structural analog of lidocaine (B1675312) that primarily exerts its therapeutic effect by blocking voltage-gated sodium channels (Nav1.5). Its state-dependent and use-dependent blockade makes it particularly effective in suppressing ventricular arrhythmias associated with ischemic conditions. These application notes provide a comprehensive guide to utilizing this compound in iPSC-CM culture models, detailing its mechanism of action, experimental protocols for electrophysiological and cytotoxicity assessment, and expected outcomes.

Mechanism of Action

This compound is a potent blocker of the cardiac sodium channel Nav1.5, which is responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential. Its mechanism is characterized by a preferential binding to the open and inactivated states of the channel over the resting state. This "state-dependent" blockade allows this compound to selectively target rapidly firing or depolarized cardiomyocytes, which are characteristic of arrhythmic conditions, while having a lesser effect on cells with normal firing rates.[1][2][3][4][5] The binding of this compound to the Nav1.5 channel reduces the influx of sodium ions, thereby decreasing the maximum upstroke velocity (Vmax) of the action potential and slowing conduction.[2]

Data Presentation

The following tables summarize the quantitative data available for this compound and related compounds. It is important to note that direct comparisons of IC50 values can be challenging due to variations in experimental conditions.

Table 1: Binding Affinity of this compound Stereoisomers to Cardiac Sodium Channels

CompoundParameterValue (µM)SpeciesTissue/Cell TypeRadioligand
R-(-)-TocainideIC50184 ± 8RabbitIsolated Cardiac Myocytes[3H]batrachotoxinin A 20-alpha-benzoate
S-(+)-TocainideIC50546 ± 37RabbitIsolated Cardiac Myocytes[3H]batrachotoxinin A 20-alpha-benzoate

Table 2: IC50 Values for this compound and a Related Class Ib Antiarrhythmic on Sodium Channels

CompoundIC50 (µM)Channel State PreferenceCell Type/Assay
This compound
R-(-)-Tocainide184 ± 8InactivatedRadioligand binding assay (Rabbit Myocytes)
S-(+)-Tocainide546 ± 37InactivatedRadioligand binding assay (Rabbit Myocytes)
Mexiletine 30 ± 3InactivatediPSC-derived cardiomyocytes (patch clamp)[6]

Mandatory Visualizations

Tocainide_Signaling_Pathway This compound Signaling Pathway in iPSC-Cardiomyocytes This compound This compound Nav15_Open Nav1.5 Channel (Open State) This compound->Nav15_Open Binds preferentially Nav15_Inactive Nav1.5 Channel (Inactive State) This compound->Nav15_Inactive Binds preferentially Nav15_Open->Nav15_Inactive Sodium_Influx Reduced Na+ Influx Nav15_Open->Sodium_Influx Blockade Nav15_Resting Nav1.5 Channel (Resting State) Nav15_Inactive->Nav15_Resting Nav15_Inactive->Sodium_Influx Blockade Nav15_Resting->Depolarization Ready for activation Vmax Decreased Vmax of Action Potential Sodium_Influx->Vmax Conduction Slowed Conduction Vmax->Conduction Arrhythmia Suppression of Arrhythmias Conduction->Arrhythmia Depolarization->Nav15_Open

This compound's state-dependent blockade of Nav1.5 channels.

Experimental_Workflow Experimental Workflow for Assessing this compound Effects in iPSC-CMs Culture Culture and Mature iPSC-CMs Plate Plate iPSC-CMs on MEA plates or coverslips Culture->Plate Baseline Record Baseline Electrophysiology (MEA/Patch-clamp) Plate->Baseline Tocainide_Admin Administer this compound (Dose-response) Baseline->Tocainide_Admin Post_Treatment Record Post-Treatment Electrophysiology Tocainide_Admin->Post_Treatment Cytotoxicity Assess Cytotoxicity (e.g., ATP assay, LDH assay) Tocainide_Admin->Cytotoxicity Analysis Data Analysis (FPD, APD, IC50, etc.) Post_Treatment->Analysis Cytotoxicity->Analysis

Workflow for evaluating this compound's effects in iPSC-CMs.

Experimental Protocols

Protocol 1: Assessment of Electrophysiological Effects using Multi-Electrode Array (MEA)

This protocol outlines the steps to measure the effect of this compound on the field potential duration (FPD) and other electrophysiological parameters of iPSC-CMs.

Materials:

  • Mature iPSC-CMs (spontaneously beating)

  • MEA plates (e.g., 48- or 96-well)

  • MEA system with temperature and gas control

  • Fibronectin or other appropriate coating substrate

  • Culture medium for iPSC-CMs

  • This compound hydrochloride stock solution

  • Vehicle control (e.g., sterile water or DMSO)

Procedure:

  • Cell Plating:

    • Coat MEA plates with fibronectin according to the manufacturer's instructions.

    • Dissociate mature iPSC-CMs into a single-cell suspension.

    • Seed the iPSC-CMs onto the MEA plates at a density that forms a confluent, spontaneously beating monolayer.

    • Culture the cells for several days to allow for recovery and formation of a stable syncytium.

  • Baseline Recording:

    • Place the MEA plate in the recording system and allow it to equilibrate to 37°C and 5% CO2.

    • Record baseline field potentials for a sufficient duration (e.g., 10-30 minutes) to establish a stable baseline.

  • This compound Administration:

    • Prepare serial dilutions of this compound hydrochloride in pre-warmed culture medium.

    • Carefully remove a portion of the medium from the wells and replace it with the this compound-containing medium to achieve the desired final concentrations. Include vehicle-only wells as a negative control.

  • Post-Treatment Recording:

    • Record the field potentials continuously or at defined time points (e.g., 30 minutes, 1 hour, 24 hours) after this compound administration.

  • Data Analysis:

    • Use the MEA software to analyze the recorded data.

    • Key parameters to analyze include:

      • Field Potential Duration (FPD) and corrected FPD (FPDc)

      • Beating rate

      • Spike amplitude

      • Occurrence of arrhythmias (e.g., early afterdepolarizations)

    • Generate concentration-response curves to determine the effect of this compound on these parameters.

Protocol 2: Assessment of Cytotoxicity using a Luminescence-based ATP Assay

This protocol describes how to measure the effect of this compound on the viability of iPSC-CMs by quantifying intracellular ATP levels.

Materials:

  • Mature iPSC-CMs

  • White, clear-bottom 96-well plates

  • Culture medium for iPSC-CMs

  • This compound hydrochloride stock solution

  • Luminescence-based ATP assay kit

  • Luminometer

Procedure:

  • Cell Plating:

    • Plate iPSC-CMs in a white, clear-bottom 96-well plate at a density that forms a confluent monolayer.

    • Culture for at least 48 hours to allow for recovery and resumption of spontaneous beating.

  • Drug Treatment:

    • Prepare serial dilutions of this compound hydrochloride in pre-warmed culture medium.

    • Remove the old medium from the cells and add the drug-containing medium.

    • Include vehicle-only wells as a negative control and a positive control for cytotoxicity (e.g., a high concentration of a known cardiotoxic drug).

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a standard cell culture incubator (37°C, 5% CO2).

  • ATP Measurement:

    • Allow the plate to equilibrate to room temperature for approximately 30 minutes.

    • Prepare the ATP assay reagent according to the manufacturer's instructions.

    • Add the reagent to each well and incubate for the recommended time to allow for cell lysis and stabilization of the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Normalize the luminescence signal of the treated wells to the vehicle control wells to determine the percentage of cell viability.

    • Generate a dose-response curve to determine the concentration of this compound that causes a 50% reduction in cell viability (LC50).

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a method for detailed characterization of this compound's effects on the sodium current (INa) in single iPSC-CMs.

Materials:

  • Mature iPSC-CMs plated on glass coverslips

  • Patch-clamp rig with an inverted microscope, amplifier, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Micromanipulator

  • Extracellular (bath) solution (e.g., Tyrode's solution)

  • Intracellular (pipette) solution

  • This compound hydrochloride stock solution

Procedure:

  • Cell Preparation:

    • Transfer a coverslip with adherent iPSC-CMs to the recording chamber on the microscope stage.

    • Perfuse the chamber with the extracellular solution.

  • Pipette Preparation:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Whole-Cell Configuration:

    • Obtain a giga-ohm seal on a selected cardiomyocyte.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Allow the cell to dialyze with the intracellular solution for a few minutes.

  • Voltage-Clamp Recordings:

    • Hold the cell at a holding potential of -80 mV.

    • Apply a voltage protocol to elicit the sodium current (e.g., a step depolarization to -20 mV).

    • Record the baseline sodium current.

  • This compound Application:

    • Perfuse the chamber with the extracellular solution containing the desired concentration of this compound.

    • Allow sufficient time for the drug to take effect.

  • Post-Treatment Recording:

    • Record the sodium current in the presence of this compound using the same voltage protocol.

  • Data Analysis:

    • Measure the peak sodium current amplitude before and after this compound application.

    • Calculate the percentage of current block.

    • Generate a concentration-response curve to determine the IC50 for sodium channel blockade.

    • Analyze the effects of this compound on channel gating properties (e.g., steady-state inactivation, recovery from inactivation) to characterize its state-dependent block.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Tocainide Hydrochloride Solubility Issues in Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered with Tocainide hydrochloride solubility in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound hydrochloride in common laboratory solvents?

This compound hydrochloride's solubility can vary significantly depending on the solvent system. It is a salt form designed to improve upon the aqueous solubility of the this compound base.

Q2: Why is my this compound hydrochloride precipitating when I add it to my phosphate-buffered saline (PBS) at a neutral pH?

Precipitation in neutral or alkaline buffers like PBS (typically pH 7.4) is a common issue.[1] this compound is a weak base with a pKa of approximately 7.7 to 8.23.[2][3] At a pH near or above its pKa, the equilibrium shifts towards the un-ionized (free base) form of the molecule, which is significantly less soluble in aqueous solutions, leading to precipitation.[1]

Q3: How does pH affect the solubility of this compound hydrochloride?

The solubility of this compound hydrochloride is highly pH-dependent.[1] As a basic compound, its solubility increases as the pH of the solution decreases.[1] Lowering the pH increases the proportion of the ionized form of this compound, which is more soluble in aqueous buffers.

Q4: Can temperature be used to improve the solubility of this compound hydrochloride?

Yes, gentle heating can help dissolve this compound hydrochloride. Heating a solution to 37°C, for instance, can aid in dissolution.[4] However, it is crucial to allow the solution to cool to room temperature gradually. Rapid cooling can cause the compound to precipitate out of the solution.[4]

Q5: What are co-solvents, and how can they help with this compound hydrochloride solubility?

Co-solvents are water-miscible organic solvents that can be used to increase the solubility of poorly soluble compounds.[1] For this compound hydrochloride, common co-solvents include Dimethyl Sulfoxide (B87167) (DMSO), polyethylene (B3416737) glycol (PEG300), and ethanol.[1][4] These are often used to prepare concentrated stock solutions that can then be diluted into your experimental buffer.

Q6: How should I store my this compound hydrochloride stock solutions?

Stock solutions, particularly those prepared in DMSO, should be stored at low temperatures to ensure stability. For short-term storage (up to one month), -20°C is recommended.[4][5][6] For longer-term storage (up to six months), -80°C is preferable.[4][5][6] It is also good practice to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4]

Data Presentation

Table 1: Solubility of this compound Hydrochloride in Various Solvents

SolventSolubilityMolar Concentration (mM)Notes
Water50 mg/mL[4][7]218.61 mM[4][7]May require sonication to achieve maximum solubility.[4][7]
DMSO≥20 mg/mL[8] - 125 mg/mL[7][9]546.52 mM[7][9]Sonication may be needed for complete dissolution.[7]
Co-solvent System 1≥ 2.08 mg/mL[5][9]9.09 mM[5][9]10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[5][9]
Co-solvent System 2≥ 2.08 mg/mL[5][9]9.09 mM[5][9]10% DMSO, 90% (20% SBE-β-CD in Saline).[5][9]
Co-solvent System 3≥ 2.08 mg/mL[5][9]9.09 mM[5][9]10% DMSO, 90% Corn Oil.[5][9]

Troubleshooting Guides

Problem 1: Precipitate forms when preparing a this compound hydrochloride solution in PBS.

  • Possible Cause: The pH of the PBS (around 7.4) is close to the pKa of this compound, causing the less soluble free base to form.[1]

  • Solutions:

    • Lower the pH of the PBS: Carefully add a small amount of dilute acid (e.g., 0.1 M HCl) to your PBS to decrease the pH. Monitor the pH closely until the precipitate dissolves. Be aware that altering the buffer's pH may impact your experiment.[1]

    • Prepare the stock solution in a lower pH buffer: Initially dissolve the this compound hydrochloride in a buffer with a lower pH (e.g., pH 6.8 phosphate (B84403) buffer) and then dilute it into your final experimental buffer.[1]

    • Use a co-solvent: Prepare a concentrated stock solution in a water-miscible co-solvent like DMSO, and then add it dropwise to the PBS while vortexing.[1]

Problem 2: The this compound hydrochloride solution is cloudy after preparation.

  • Possible Cause: The solubility limit has been exceeded, or the solution cooled down too quickly after heating.[4]

  • Solutions:

    • Verify the concentration: Ensure you are working within the known solubility limits for your chosen solvent system.[4]

    • Gradual cooling: If you heated the solution to aid dissolution, allow it to cool to room temperature slowly.[4]

    • Adjust the formulation: If precipitation persists, you may need to lower the final concentration of this compound hydrochloride or adjust the ratios of your co-solvents.[4]

Problem 3: Inconsistent solubility results between experiments.

  • Possible Cause: Variability in experimental conditions.

  • Solutions:

    • Standardize buffer preparation: Use a calibrated pH meter and ensure the buffer composition and pH are consistent for every experiment.

    • Control the temperature: Perform all solubility experiments at a constant and controlled temperature.

    • Ensure equilibrium: Allow sufficient time for the solution to reach equilibrium. For methods like the shake-flask method, 24-48 hours may be necessary.

    • Use a consistent analytical method: Employ a validated analytical method, such as HPLC-UV, for quantifying the dissolved this compound.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Hydrochloride Stock Solution in DMSO

This protocol is suitable for preparing a concentrated stock solution for subsequent dilution in aqueous buffers for cell culture experiments.

Materials:

  • This compound hydrochloride powder

  • Anhydrous, cell culture grade Dimethyl sulfoxide (DMSO)

  • Sterile, light-protected microcentrifuge tubes

  • Analytical balance

  • Vortex mixer

  • Sonicator water bath

  • Calibrated micropipettes

Procedure:

  • In a sterile environment, accurately weigh 22.87 mg of this compound hydrochloride powder.

  • Transfer the powder to a sterile tube.

  • Add 1 mL of anhydrous, cell culture grade DMSO.[7]

  • Briefly vortex the solution.

  • Place the tube in a sonicator water bath and sonicate until the this compound hydrochloride is completely dissolved, resulting in a clear solution.[7]

  • For cell culture applications, sterilize the stock solution by filtering it through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Store the stock solution at -20°C for up to one month or -80°C for up to six months.[7]

Protocol 2: Preparation of this compound Hydrochloride Solution for In Vivo Administration

This protocol describes the preparation of a this compound hydrochloride solution using a co-solvent system suitable for intravenous administration in animal models.[4]

Materials:

  • This compound hydrochloride powder

  • Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile PEG300

  • Sterile Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Calculate the required amounts: Determine the desired final concentration and total volume of the solution. Calculate the mass of this compound hydrochloride and the volume of each solvent based on a ratio of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]

  • Dissolve in DMSO: In a sterile conical tube, dissolve the pre-weighed this compound hydrochloride powder in the calculated volume of DMSO. Vortex thoroughly until fully dissolved.[4]

  • Add PEG300: Add the calculated volume of PEG300 to the DMSO solution and vortex until the solution is homogenous.[4]

  • Add Tween-80: Add the calculated volume of Tween-80 and vortex until the solution is clear and uniform.[4]

  • Add Saline: Slowly add the calculated volume of sterile saline while vortexing. Continue to mix until the final solution is clear and free of any precipitate.[4]

  • Sterile Filtration: Draw the final solution into a sterile syringe and filter it through a 0.22 µm sterile syringe filter into a new sterile tube.[4]

Visualizations

TroubleshootingWorkflow start Start: Preparing this compound Hydrochloride Solution issue Is there a precipitate or cloudiness in the solution? start->issue check_ph Check Buffer pH issue->check_ph Yes success Clear Solution: Proceed with Experiment issue->success No ph_high Is pH > 7? check_ph->ph_high lower_ph Lower pH with dilute HCl or use a lower pH buffer ph_high->lower_ph Yes check_concentration Check Concentration ph_high->check_concentration No lower_ph->issue conc_high Is concentration too high? check_concentration->conc_high reduce_conc Reduce final concentration conc_high->reduce_conc Yes use_cosolvent Use a co-solvent (e.g., DMSO) for a stock solution conc_high->use_cosolvent No reduce_conc->issue use_cosolvent->issue

Caption: Troubleshooting workflow for this compound hydrochloride solubility issues.

pHDependence cluster_0 Low pH (Acidic) cluster_1 pH ≈ pKa (7.7-8.2) cluster_2 High pH (Alkaline) low_ph Predominantly Ionized Form (this compound-H+) high_sol High Aqueous Solubility low_ph->high_sol pka Equilibrium between Ionized and Un-ionized Forms low_ph->pka Increase pH high_ph Predominantly Un-ionized Form (this compound Base) pka->high_ph Increase pH low_sol Low Aqueous Solubility (Precipitation Risk) high_ph->low_sol

Caption: Relationship between pH, ionization, and solubility of this compound.

References

Technical Support Center: Optimizing Tocainide for In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Tocainide for in vitro cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

A1: this compound is a Class Ib antiarrhythmic agent and a structural analog of lidocaine.[1] Its primary mechanism of action is the blockade of voltage-gated sodium channels (VGSCs) in the cell membranes of excitable cells, such as cardiomyocytes and neurons.[1][2] this compound preferentially binds to the open and inactivated states of these channels, which reduces the influx of sodium ions during membrane depolarization.[3] This action stabilizes the cell membrane, decreases excitability, and can limit the propagation of seizure activity or suppress cardiac arrhythmias.[2][3]

Q2: What is a recommended starting concentration for this compound in a new cell culture experiment?

A2: The optimal concentration of this compound can vary significantly depending on the cell line and experimental goals. Based on published data and clinical therapeutic ranges, a good starting point for in vitro studies is between 10 µM and 100 µM.[4] For example, the R(-) enantiomer has been effective at concentrations as low as 10 µM in certain models.[4] It is strongly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.[4][5]

Q3: How does this compound impact cell viability and is it cytotoxic?

A3: Yes, the cytotoxic effects of this compound are typically dose- and time-dependent.[5] Higher concentrations and longer exposure times are more likely to decrease cell viability.[5] The blockade of sodium channels can disrupt cellular ion homeostasis, which may affect downstream signaling and mitochondrial function, potentially compromising cell viability over extended periods.[5] The specific sensitivity to this compound can vary between different cell lines.[5]

Troubleshooting Guide

Q4: I'm observing significant cell death even at low concentrations of this compound. What could be the cause?

A4: Unexpected cytotoxicity can stem from several factors:

  • Solvent Toxicity: The vehicle used to dissolve this compound, commonly DMSO, can be toxic to cells at higher concentrations. Ensure the final solvent concentration is non-toxic for your specific cell line, typically below 0.1%. Always include a "vehicle-only" control in your experimental setup to verify that the solvent is not the cause of cell death.[4][5]

  • Cell Line Sensitivity: Your chosen cell line may be particularly sensitive to this compound. It may be beneficial to test multiple cell lines to find one that is more resistant to its cytotoxic effects if your experimental design allows.[5]

  • Suboptimal Culture Conditions: Pre-existing poor cell health can exacerbate drug toxicity. Ensure your cells are healthy, within a consistent passage number range, and at an appropriate confluency before starting the experiment.[4]

Q5: My experiment shows no significant effect from this compound, even at high concentrations. What should I check?

A5: A lack of an observable effect could be due to the following:

  • Drug Stability: this compound solution may degrade over time, especially during long-term experiments.[4][6] It is susceptible to oxidation, and the amide bond can undergo hydrolysis.[6] For prolonged experiments (several days), it is recommended to replace the culture medium with fresh this compound-containing medium every 48 hours to maintain a consistent concentration.[5]

  • Short Incubation Time: The biological effect you are measuring may require a longer exposure to the drug. Consider extending the incubation period (e.g., to 48 or 72 hours).[7]

  • Insensitive Assay: The assay you are using may not be sensitive enough to detect the changes induced by this compound. You might consider a more sensitive assay; for instance, if an MTT assay shows no effect, a more sensitive luminescence-based ATP assay could be used to assess cell viability.[7]

Q6: My results are highly variable between experiments. How can I improve consistency?

A6: Variability in results often points to inconsistencies in experimental protocol.

  • Standardize Cell Culture: Ensure you use cells from a consistent passage number range and that they are plated at the same density and confluency for each experiment.[4]

  • Prepare Fresh Solutions: Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution to avoid issues with drug degradation or concentration inaccuracies.[4]

  • Consistent Incubation Times: Adhere strictly to the planned incubation times for drug exposure and assay steps.

Data Presentation

Table 1: Recommended this compound Concentration Ranges for In Vitro Experiments

ParameterConcentration RangeRemarksSource(s)
Initial Experimental Range 10 µM - 100 µMA broad range for initial dose-response studies.[4]
Therapeutic Plasma Equivalent 15 µM - 48 µMCorresponds to clinical therapeutic plasma concentrations.[8]
Vehicle (DMSO) Limit < 0.1%Final concentration in culture to avoid solvent-induced cytotoxicity.[4]

Table 2: Published IC50 Values for this compound (Binding Affinity)

EnantiomerIC50 (µM)Model SystemRemarksSource(s)
R-(-)-tocainide184 ± 8Isolated Cardiac MyocytesRadioligand binding assay for sodium channel affinity.[5]
S-(+)-tocainide101 ± 4Isolated Cardiac MyocytesRadioligand binding assay for sodium channel affinity.[5]

Note: These IC50 values reflect binding affinity to the sodium channel and are not necessarily cytotoxic concentrations in cultured cell lines, which must be determined experimentally.[5]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using the MTT Assay

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological function.[9] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10] It is based on the reduction of the yellow MTT salt into purple formazan (B1609692) crystals by mitochondrial enzymes in living cells.[10][11]

Materials:

  • Chosen adherent cell line

  • Complete culture medium

  • This compound hydrochloride

  • Sterile DMSO (or other suitable solvent)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)[4]

  • MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (absorbance at ~570 nm)[4]

Methodology:

  • Cell Plating:

    • Harvest cells that are in the logarithmic growth phase.[10]

    • Perform a cell count and determine viability (e.g., via Trypan Blue exclusion).

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow cells to attach.[5]

  • Drug Preparation and Treatment:

    • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a series of serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., a range from 1 µM to 1 mM).[5]

    • Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the different this compound concentrations.

    • Include the following controls, preferably in triplicate:[10]

      • Untreated Control: Cells with medium only.

      • Vehicle Control: Cells with medium containing the highest concentration of the solvent used (e.g., 0.1% DMSO).[5]

      • Blank Control: Wells with medium only (no cells) to measure background absorbance.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5] The optimal time depends on the cell line's doubling time and the research question.

  • MTT Assay:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[4][12]

    • Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[10]

    • Carefully aspirate the medium containing MTT without disturbing the crystals at the bottom.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

    • Shake the plate on a shaker at a low speed for 10 minutes to ensure the crystals are fully dissolved.[12]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 490-570 nm.[11][12]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula:

      • % Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_VehicleControl - Absorbance_Blank)] * 100

    • Plot the results as a dose-response curve (percent viability vs. drug concentration) and use non-linear regression analysis to determine the IC50 value.[13]

Mandatory Visualizations

Tocainide_Mechanism_of_Action cluster_membrane Cell Membrane Na_Channel_Open Voltage-Gated Na+ Channel (Open/Inactive) Na_Channel_Blocked Blocked Na+ Channel Na_in Na+ Influx (Depolarization) Na_blocked_text Na+ Influx Blocked Result Membrane Stabilization Reduced Excitability Na_Channel_Blocked->Result This compound This compound This compound->Na_Channel_Open Binds preferentially to open/inactive states

Caption: this compound's mechanism of action on voltage-gated sodium channels.

IC50_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis arrow arrow A 1. Culture Cells in Logarithmic Growth Phase B 2. Seed Cells in 96-Well Plate A->B C 3. Prepare this compound Serial Dilutions B->C D 4. Treat Cells with this compound (Include Controls) C->D E 5. Incubate for Desired Time (e.g., 24-72h) D->E F 6. Add MTT Reagent & Incubate (2-4h) E->F G 7. Solubilize Formazan Crystals with DMSO F->G H 8. Measure Absorbance (~570 nm) G->H I 9. Calculate % Cell Viability vs. Control H->I J 10. Plot Dose-Response Curve & Determine IC50 I->J

Caption: Experimental workflow for determining the IC50 of this compound.

References

Technical Support Center: Minimizing Tocainide's Impact on Cell Viability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to cell viability during prolonged in vitro experiments with Tocainide.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound, and how does it impact cell viability?

A1: this compound is a Class Ib antiarrhythmic agent that functions primarily by blocking voltage-gated sodium channels in the cell membranes of excitable cells.[1] By binding to these channels, this compound stabilizes the cell membrane and reduces excitability.[1] In long-term experiments, this prolonged blockade can disrupt cellular ion homeostasis, particularly leading to an increase in intracellular sodium. This disruption can indirectly lead to calcium overload within the cell.[2] Elevated intracellular calcium can be taken up by mitochondria, triggering the mitochondrial or intrinsic pathway of apoptosis.[3][4][5] This can result in the release of pro-apoptotic factors and ultimately, a decrease in cell viability.[3][6]

Q2: Are the cytotoxic effects of this compound dependent on concentration and duration of exposure?

A2: Yes, the cytotoxic effects of this compound are typically both dose- and time-dependent.[1] Higher concentrations and longer exposure times are more likely to lead to a significant decrease in cell viability.[1] It is crucial for researchers to perform a dose-response curve and a time-course experiment to determine the optimal concentration and duration for their specific cell type and experimental objectives.

Q3: Can this compound induce apoptosis, and what are the key molecular players involved?

A3: Yes, at cytotoxic concentrations, this compound can induce apoptosis. The likely mechanism involves the disruption of ion homeostasis, leading to mitochondrial dysfunction.[1][2] This triggers the intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins.[7][8] Pro-apoptotic members like Bax and Bak can promote the release of cytochrome c from the mitochondria into the cytoplasm.[7][8] Cytosolic cytochrome c then contributes to the formation of the apoptosome, which activates initiator caspases (like caspase-9) and subsequently executioner caspases (like caspase-3 and -7), leading to the characteristic features of apoptosis.[7]

Q4: What are some initial strategies to minimize this compound-induced cytotoxicity?

A4: To mitigate the impact of this compound on cell viability, consider the following initial steps:

  • Optimize Concentration: Perform a dose-response experiment to identify the lowest effective concentration of this compound that achieves the desired biological effect in your model.

  • Limit Exposure Time: Determine the minimum exposure duration required for your experiment.

  • Regular Media Changes: For long-term experiments, regularly replace the culture medium with fresh medium containing this compound. This helps to maintain a consistent drug concentration and replenish essential nutrients.[1]

  • Cell Line Selection: Different cell lines can exhibit varying sensitivities to this compound. If possible, test multiple cell lines to identify one that is more resistant to its cytotoxic effects.

  • Co-treatment with Antioxidants: Since mitochondrial dysfunction can lead to the production of reactive oxygen species (ROS), co-treatment with antioxidants may offer some protection, though this needs to be empirically tested for your specific system.

Data Presentation

Table 1: Representative IC50 Values of Structurally Similar Local Anesthetics

Direct cytotoxic IC50 values for this compound across a wide range of cell lines are not extensively reported in the literature. The following table provides representative IC50 values for the structurally related local anesthetic, Lidocaine, to offer a point of comparison. It is strongly recommended that researchers determine the IC50 for this compound empirically in their specific cell line and experimental conditions.

Cell LineDrugExposure Time (h)IC50 (mM)Reference
Human Chondrocyte (TC28a2)Lidocaine24~8
Human Breast Cancer (MDA-MB-231)Lidocaine248.5[9]
Human Breast Cancer (BT-474)Lidocaine246.5[9]
Human Melanoma (A375)Lidocaine (2%)72Not explicitly calculated, but significant cytotoxicity observed[10]
Human Melanoma (Hs294T)Lidocaine (2%)72Not explicitly calculated, but significant cytotoxicity observed[11][10]
Unspecified Cell LineLidocaineNot specified0.614[12]

Note: The conversion of percentage-based concentrations to molarity depends on the density of the solution. The values for the melanoma cell lines are from studies using 2% Lidocaine, and direct IC50 in mM was not provided.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is for assessing cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells of interest

  • 96-well culture plates

  • This compound stock solution

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium and replace it with the medium containing different concentrations of this compound. Include wells with medium alone (negative control) and medium with the vehicle used to dissolve this compound (vehicle control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures the release of LDH from damaged cells into the culture supernatant.

Materials:

  • Cells and culture reagents

  • 96-well plates

  • This compound stock solution

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release by treating a set of wells with the lysis buffer provided in the kit.

  • Incubation: Incubate the plate for the desired duration.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (commonly 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the negative (vehicle) and positive (maximum lysis) controls.

Protocol 3: Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases involved in apoptosis.

Materials:

  • Cells and culture reagents

  • Opaque-walled 96-well plates suitable for luminescence or fluorescence

  • This compound stock solution

  • Commercially available Caspase-3/7 activity assay kit (luminescent or fluorescent)

  • Plate reader with luminescence or fluorescence detection capabilities

Procedure:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described in the MTT protocol.

  • Incubation: Incubate for the desired time.

  • Reagent Addition: Allow the plate to equilibrate to room temperature. Prepare and add the caspase-3/7 reagent to each well according to the manufacturer's protocol.

  • Incubation: Incubate at room temperature for the time specified in the kit's instructions (typically 30-60 minutes), protected from light.

  • Signal Measurement: Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis: An increase in signal in the treated wells compared to the vehicle control indicates an increase in caspase-3/7 activity and apoptosis.

Mandatory Visualizations

Signaling Pathway

G This compound This compound Na_Channel Voltage-Gated Na+ Channel This compound->Na_Channel Blockade Ion_Homeostasis Disruption of Ion Homeostasis Na_Channel->Ion_Homeostasis Leads to Ca_Overload Intracellular Ca2+ Overload Ion_Homeostasis->Ca_Overload Causes Mitochondrion Mitochondrion Ca_Overload->Mitochondrion Uptake by Bcl2_Family Bcl-2 Family (e.g., Bax, Bak activation) Mitochondrion->Bcl2_Family Triggers Cytochrome_C Cytochrome c Release Bcl2_Family->Cytochrome_C Apoptosome Apoptosome Formation Cytochrome_C->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate 24h for Adherence Seed_Cells->Incubate_24h Treat_Cells Treat Cells with This compound Incubate_24h->Treat_Cells Prepare_this compound Prepare this compound Serial Dilutions Prepare_this compound->Treat_Cells Incubate_Experiment Incubate for Experimental Duration (e.g., 24, 48, 72h) Treat_Cells->Incubate_Experiment Add_Reagent Add Viability Reagent (MTT, LDH, Caspase) Incubate_Experiment->Add_Reagent Incubate_Assay Incubate as per Protocol Add_Reagent->Incubate_Assay Read_Plate Read Plate (Absorbance/Luminescence) Incubate_Assay->Read_Plate Analyze_Data Calculate % Viability or % Cytotoxicity Read_Plate->Analyze_Data Plot_Curve Plot Dose-Response Curve & Determine IC50 Analyze_Data->Plot_Curve

Caption: General workflow for cell viability experiments.

Troubleshooting Guide

G Start High Cell Death Observed in This compound-Treated Wells Check_Controls Are vehicle controls also showing high cell death? Start->Check_Controls Solvent_Toxicity Issue: Solvent Toxicity Action: Lower solvent concentration (e.g., DMSO < 0.1%) Check_Controls->Solvent_Toxicity Yes Drug_Concentration Is this compound concentration within a reasonable range based on pilot studies? Check_Controls->Drug_Concentration No High_Concentration Issue: Concentration Too High Action: Perform dose-response to find optimal concentration. Drug_Concentration->High_Concentration No Experiment_Duration Is this a long-term experiment (>48h)? Drug_Concentration->Experiment_Duration Yes Cumulative_Toxicity Issue: Cumulative Toxicity Action: Consider intermittent dosing or regular media changes. Experiment_Duration->Cumulative_Toxicity Yes Cell_Health Issue: Suboptimal Cell Health Action: Ensure cells are healthy and in log growth phase before treatment. Experiment_Duration->Cell_Health No Inconsistent_Results Inconsistent Results Between Replicates? Check_Plating Was cell seeding uniform? Are there edge effects? Inconsistent_Results->Check_Plating Plating_Issue Issue: Uneven Plating Action: Improve seeding technique. Avoid using outer wells. Check_Plating->Plating_Issue Yes Reagent_Issue Issue: Reagent Preparation Action: Prepare fresh this compound solutions for each experiment. Check_Plating->Reagent_Issue No

Caption: Troubleshooting decision tree for this compound experiments.

References

Preventing the degradation of Tocainide in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability and degradation of Tocainide in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in cell culture a concern?

A1: this compound is a primary amine analog of lidocaine, classified as a Class Ib antiarrhythmic agent that blocks sodium channels.[1] Its stability in long-term cell culture is crucial because degradation can lead to a decrease in its effective concentration, potentially causing inaccurate and irreproducible experimental results. Furthermore, degradation products could have unintended biological effects, including cytotoxicity, which could confound the interpretation of your data.[1]

Q2: What are the primary mechanisms by which this compound might degrade in cell culture media?

A2: Based on its chemical structure, the primary potential degradation pathways for this compound in a cell culture environment are:

  • Oxidation: this compound is susceptible to degradation by oxidizing agents, which can be present in media or generated by cellular metabolic processes.[1][2]

  • Hydrolysis: The amide bond in this compound can undergo hydrolysis. This reaction is generally slow in neutral aqueous solutions but can be influenced by pH and the presence of enzymes in serum supplements.[1]

Q3: Is this compound sensitive to light?

A3: Studies have shown that this compound hydrochloride is photostable, meaning it does not significantly degrade when exposed to light.[1][2] However, it is still considered good practice to protect drug solutions from prolonged exposure to high-intensity light.[1]

Q4: How does Fetal Bovine Serum (FBS) affect this compound's stability?

A4: Fetal Bovine Serum (FBS) can have a dual effect on drug stability. Proteins in FBS, such as albumin, can bind to this compound, which may offer protection from degradation.[1] Conversely, FBS contains enzymes that could potentially metabolize or hydrolyze this compound.[1] The precise impact of FBS on this compound stability in your specific cell culture system should be determined experimentally.

Troubleshooting Guides

IssuePossible CausesRecommended Solutions
Loss of this compound efficacy over time in a long-term experiment. 1. Degradation of this compound: The compound may be degrading under the culture conditions (37°C, CO2, media components).[1][3] 2. Cellular uptake and metabolism: Cells may be actively taking up and metabolizing the drug.[1] 3. Adsorption to plasticware: The compound may be adsorbing to the surface of your culture plates or flasks.[1]1. Perform a stability study: Analyze the concentration of this compound in your cell culture medium over the time course of your experiment in the absence of cells (see Experimental Protocol 1). 2. Replenish the medium: If degradation is confirmed, replenish the medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours).[3] 3. Use low-binding plasticware: Consider using low-protein-binding plates and tubes to minimize loss due to adsorption.[1]
Inconsistent results between experiments. 1. Variability in stock solution preparation and storage: Inconsistent preparation methods or prolonged storage of stock solutions can lead to variability in the active concentration of this compound.[1] 2. Lot-to-lot variability of media or FBS: Different batches of media or FBS can have slightly different compositions, which may affect this compound stability.[1]1. Standardize stock solution preparation: Prepare stock solutions in a consistent manner, aliquot, and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1] 2. Test new lots of media and FBS: When starting with a new lot of media or FBS, it is advisable to re-run a small-scale stability test.[1]
Unexpected cytotoxicity observed. 1. Formation of toxic degradation products: The degradation products of this compound may be more toxic to the cells than the parent compound.[1] 2. High concentration of solvent: If using a solvent like DMSO to dissolve this compound, high concentrations in the final culture medium can be toxic.[1]1. Analyze for degradation products: If possible, use analytical techniques like LC-MS to identify potential degradation products.[1] 2. Minimize solvent concentration: Ensure the final concentration of any solvent in your culture medium is below the level known to be toxic to your cell line (typically <0.1-0.5%).[1]
Precipitation upon dilution in aqueous media. The compound's solubility limit may be exceeded when a concentrated stock solution (e.g., in DMSO) is diluted in aqueous cell culture medium.[4]1. Use pre-warmed media: Always use pre-warmed (37°C) cell culture media for dilutions.[5] 2. Gentle mixing: Add the stock solution dropwise while gently vortexing or swirling the media.[5] 3. Vortex or gentle warming: If a precipitate forms, it may be necessary to vortex or gently warm the solution (e.g., in a 37°C water bath) to aid in re-dissolving the precipitate. Ensure the compound is fully dissolved before adding it to the cells.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for the preparation of this compound hydrochloride stock solutions and illustrative stability data in cell culture media.

Table 1: Solubility and Recommended Storage of this compound Hydrochloride

SolventMax Concentration (mg/mL)Molar Concentration (mM)Storage TemperatureRecommended Duration
DMSO125546.52-20°CUp to 1 month[4]
-80°CUp to 6 months[4]
Water50218.61-20°CUp to 1 month[4]
-80°CUp to 6 months[4]

Note: Dissolution may require sonication.[4] It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[4][6]

Table 2: Illustrative Stability of this compound in Cell Culture Media

ConditionTime Point (hours)This compound Remaining (%)
DMEM + 10% FBS, 37°C, 5% CO₂0100
24~94
48~87
72~79
Serum-Free DMEM, 37°C, 5% CO₂0100
24~91
48~82
72~73
DMEM + 10% FBS, 4°C72>99

Disclaimer: This data is for illustrative purposes only and is based on the known chemical properties of this compound. Actual stability will vary depending on the specific experimental conditions, media formulation, and serum lot. It is strongly recommended to perform a stability study for your specific conditions.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Medium

Objective: To determine the chemical stability of this compound in a specific cell culture medium over time under standard incubation conditions.

Materials:

  • This compound hydrochloride

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Serum (e.g., Fetal Bovine Serum)

  • Sterile, cell culture-treated plates (e.g., 6-well plates)

  • Incubator (37°C, 5% CO₂)

  • Analytical method for this compound quantification (e.g., HPLC-UV, LC-MS)

Methodology:

  • Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).[1]

  • Prepare Experimental Medium: Prepare the cell culture medium to be tested (e.g., DMEM + 10% FBS).[1]

  • Spike Medium with this compound: Add the this compound stock solution to the experimental medium to achieve the final desired concentration.[1]

  • Aliquot and Incubate: Aliquot the this compound-containing medium into multiple wells of a sterile culture plate. This should be done in the absence of cells.[1]

  • Time Points: Place the plate in a 37°C, 5% CO₂ incubator. At designated time points (e.g., 0, 24, 48, 72 hours), remove an aliquot from one of the wells.[1]

  • Sample Storage: Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.[1]

  • Quantification: Analyze the concentration of this compound in each aliquot using a validated analytical method (see Protocol 2 for an example).[1]

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.[1]

Protocol 2: Quantification of this compound in Cell Culture Media by HPLC-UV

Objective: To quantify the concentration of this compound in cell culture media samples from a stability study. This protocol is adapted from methods used for plasma analysis.[7][8][9]

Materials:

Methodology:

  • Preparation of Standards:

    • Prepare a stock solution of this compound and the internal standard in methanol (e.g., 1 mg/mL).

    • Prepare a series of working standard solutions by serially diluting the this compound stock solution with cell culture medium to create a calibration curve (e.g., 0.1 to 10 µg/mL).

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of cell culture media sample, calibration standard, or quality control sample, add a known amount of the internal standard.

    • Alkalinize the sample by adding 100 µL of 1M Sodium Hydroxide.[9]

    • Add 5 mL of methylene chloride and vortex for 2 minutes.[9]

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.[9]

    • Carefully transfer the organic (lower) layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100-200 µL of the mobile phase.[9]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[7]

    • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.025M monobasic potassium phosphate, pH 3.0). The exact ratio should be optimized.[9]

    • Flow Rate: 1.0 mL/min.[9]

    • Injection Volume: 20-50 µL.[7][9]

    • Detection: UV detector set at a wavelength of 210 nm.[7][9]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards.

    • Determine the concentration of this compound in the unknown samples by interpolation from the calibration curve.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment prep_stock Prepare this compound Stock Solution spike Spike Medium with this compound prep_stock->spike prep_media Prepare Experimental Cell Culture Medium prep_media->spike aliquot Aliquot into Culture Plate spike->aliquot incubate Incubate at 37°C, 5% CO₂ aliquot->incubate sample Collect Aliquots at Time Points (0, 24, 48, 72h) incubate->sample store Store Samples at -80°C sample->store analyze Quantify this compound (e.g., HPLC-UV) store->analyze data Analyze Data (% Remaining) analyze->data

Caption: Workflow for assessing this compound stability in cell culture media.

degradation_pathways Potential Degradation Pathways of this compound This compound This compound Oxidation Oxidation (e.g., via ROS in media) This compound->Oxidation Hydrolysis Hydrolysis (pH, enzyme-mediated) This compound->Hydrolysis Oxidative_Products Oxidative Degradation Products (e.g., cyclized derivatives) Oxidation->Oxidative_Products Hydrolytic_Products Hydrolytic Degradation Products (e.g., amide bond cleavage) Hydrolysis->Hydrolytic_Products

Caption: Potential degradation pathways of this compound in cell culture.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results start Inconsistent Experimental Results Observed check_stock Review Stock Solution Preparation and Storage start->check_stock check_media Investigate Media and Serum Variability start->check_media standardize_stock Standardize Protocol, Use Fresh Aliquots check_stock->standardize_stock If inconsistent resolve Consistent Results Achieved standardize_stock->resolve test_lots Test New Lots of Media and Serum check_media->test_lots If new lots used perform_stability Perform Stability Study (Protocol 1) test_lots->perform_stability perform_stability->resolve

References

Technical Support Center: Addressing Tocainide Precipitation in Physiological Buffer Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Tocainide precipitation in physiological buffer solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the aqueous solubilities of this compound and its hydrochloride salt?

This compound is commercially available as a free base and a hydrochloride salt. The hydrochloride salt is significantly more soluble in aqueous solutions and is the preferred form for preparing stock solutions.[1]

Quantitative Solubility Data

CompoundFormAqueous SolubilityReference
This compoundBase1.60 g/L[1][2]
This compound HydrochlorideSalt50 mg/mL (in water)[1]

Q2: Why is my this compound solution precipitating when added to a physiological buffer like PBS?

Precipitation of this compound in physiological buffers, which typically have a pH of around 7.4, is a common issue.[1][3] This phenomenon is primarily due to the basic nature of this compound and the pH of the buffer solution.[1]

  • pH-Dependent Solubility : this compound is a weak base with a pKa of approximately 8.23.[4] In acidic solutions, it exists in its protonated (ionized) form, which is highly water-soluble. However, in physiological buffers with a pH approaching its pKa, the equilibrium shifts towards the un-ionized (free base) form. This free base is significantly less soluble and can precipitate if its concentration exceeds its solubility limit.[1][3]

Q3: What factors can influence the solubility of this compound in my experiments?

Several factors can affect the solubility of this compound in your experimental setup:

  • pH of the Buffer : As the pH of the solution gets closer to the pKa of this compound, its solubility will decrease.[1]

  • Buffer Composition : The presence of other salts or components in the buffer can impact this compound's solubility.[1]

  • Temperature : While solubility generally increases with temperature, this effect can vary depending on the specific compound and buffer system.[1]

  • Polymorphism : Different crystalline forms (polymorphs) of this compound may have varying solubility profiles.[1]

Troubleshooting Guides

Problem: Precipitate forms when preparing a this compound stock solution in Phosphate (B84403) Buffered Saline (PBS).

Possible Cause: The pH of the PBS (around 7.4) is causing the less soluble free base form of this compound to precipitate out of the solution.[1]

Solutions:

  • pH Adjustment : Carefully lower the pH of the PBS by adding a small amount of a dilute acid (e.g., 0.1 M HCl).[1] Monitor the pH continuously until the precipitate dissolves. Be aware that significant changes in pH may impact your experimental system.

  • Use a Lower pH Buffer for Stock Solution : Prepare the initial concentrated stock solution of this compound hydrochloride in a buffer with a lower pH (e.g., pH 6.8 phosphate buffer) where it is more soluble.[1] You can then dilute this stock solution into your final experimental buffer.

  • Employ Co-solvents : Prepare a concentrated stock solution of this compound hydrochloride in a water-miscible organic solvent such as ethanol (B145695) or propylene (B89431) glycol.[1] Add this stock solution dropwise to the PBS while stirring vigorously. Ensure the final concentration of the co-solvent is compatible with your experiment.[1]

  • Utilize Solubilizing Excipients : The use of cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), can enhance the solubility of poorly soluble drugs.

Problem: Inconsistent solubility results are observed between experiments.

Possible Cause: Variability in experimental conditions.[1]

Solutions:

  • Standardize Buffer Preparation : Ensure consistent buffer composition and pH for every experiment by using a calibrated pH meter.[1]

  • Control Temperature : Perform all solubility experiments at a constant and controlled temperature.[1]

  • Ensure Equilibration : Allow sufficient time for the solution to reach equilibrium. For methods like the shake-flask method, an equilibration time of 24-48 hours is often necessary.[1]

  • Use a Consistent Analytical Method : Employ a validated analytical method, such as HPLC-UV, for the quantification of this compound to ensure accurate and reproducible results.[1]

Experimental Protocols

Protocol: Preparation of a this compound Hydrochloride Solution for In Vivo Experiments Using a Co-Solvent System

This protocol details the preparation of a this compound hydrochloride solution suitable for intravenous administration in animal models, utilizing a co-solvent system to maintain solubility.[5]

Materials:

  • This compound Hydrochloride powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • PEG300, sterile

  • Tween-80, sterile

  • Saline (0.9% NaCl), sterile

  • Sterile conical tubes

  • Pipettes and sterile filter tips

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Calculate Required Amounts : Determine the desired final concentration and total volume of the this compound hydrochloride solution. Calculate the mass of this compound hydrochloride and the volume of each solvent based on the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5][6][7]

  • Dissolve this compound Hydrochloride in DMSO : In a sterile conical tube, add the calculated volume of DMSO to the pre-weighed this compound hydrochloride powder. Vortex until the powder is completely dissolved.[5]

  • Add PEG300 : Add the calculated volume of PEG300 to the DMSO solution and vortex until the solution is homogeneous.[5]

  • Add Tween-80 : Add the calculated volume of Tween-80 to the mixture and vortex until the solution is clear and uniform.[5]

  • Add Saline : Slowly add the calculated volume of sterile saline to the mixture while continuously vortexing to ensure a clear final solution free of precipitates.[5]

  • Sterile Filtration : Draw the final solution into a sterile syringe, attach a 0.22 µm sterile syringe filter, and filter the solution into a new sterile tube.[5]

  • Storage : It is recommended to use the freshly prepared solution immediately. If short-term storage is necessary, store it at 4°C and use it within 24 hours.[5]

Visualizations

G cluster_0 cluster_1 Alternative Solutions A Precipitation Observed B Check pH of Buffer A->B C Is pH > 7? B->C D Lower pH with dilute HCl C->D Yes H Consider Other Factors (Temp, Conc) C->H No G Problem Solved D->G E Use Co-solvent (e.g., Ethanol) E->G F Prepare Stock in Lower pH Buffer F->G

Caption: Troubleshooting workflow for this compound precipitation.

G cluster_0 A This compound HCl (Soluble) in Acidic Solution (pH < pKa) B Addition to Physiological Buffer (pH ~ 7.4) A->B C Equilibrium Shift B->C D This compound Free Base (Poorly Soluble) C->D E Precipitation D->E

Caption: Mechanism of pH-dependent this compound precipitation.

References

Technical Support Center: Managing Tocainide-Induced Cytotoxicity in iPSC-Derived Cardiomyocytes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals investigating Tocainide-induced cytotoxicity in induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of This compound (B1681335), and how is it thought to induce cytotoxicity in iPSC-CMs?

A1: this compound is a Class Ib antiarrhythmic drug that primarily functions by blocking cardiac sodium channels (SCN5A) in their open or inactive states.[1][2][3] This action reduces the influx of sodium ions during depolarization, which stabilizes the cell membrane and decreases excitability, an effective treatment for ventricular arrhythmias.[2][4] However, at cytotoxic concentrations, this primary mechanism can lead to downstream adverse effects. The leading hypotheses for this compound-induced cytotoxicity in iPSC-CMs include:

  • Mitochondrial Dysfunction: Studies have indicated that this compound can inhibit mitochondrial ATPase activity.[5] This impairment can lead to decreased ATP production, an increase in reactive oxygen species (ROS), and the initiation of the intrinsic apoptotic pathway.[5]

  • Electrophysiological Disruption: High concentrations of this compound can cause severe disturbances in the cardiac action potential, leading to arrhythmias and significant cellular stress.[5]

  • Calcium Dysregulation: By altering the sodium gradient across the cell membrane, the function of the sodium-calcium exchanger (NCX) can be indirectly affected, potentially leading to intracellular calcium overload and subsequent activation of cell death pathways.[5]

Q2: My iPSC-CMs show reduced viability after this compound treatment. What are the key cytotoxic mechanisms to investigate?

A2: If you observe reduced viability, it is recommended to investigate the following potential mechanisms:

  • Apoptosis: Assess for the activation of executioner caspases, such as Caspase-3 and Caspase-7, which are central to the apoptotic cascade.[6]

  • Mitochondrial Health: Evaluate the mitochondrial membrane potential (ΔΨm), as a significant decrease is an early marker of mitochondrial dysfunction and a commitment point for apoptosis.[5]

  • Cellular Energy Levels: Quantify intracellular ATP levels to determine if the observed cytotoxicity is linked to an energy crisis caused by mitochondrial impairment.[5]

  • Oxidative Stress: Measure the levels of intracellular reactive oxygen species (ROS), as their overproduction can damage cellular components and trigger cell death.[5]

Q3: Are there established methods to protect iPSC-CMs from this compound-induced cytotoxicity?

A3: While specific rescue strategies for this compound in iPSC-CMs are not extensively documented, general approaches for mitigating drug-induced cardiotoxicity can be applied:

  • Co-treatment with Antioxidants: Given the role of oxidative stress, co-administering antioxidants like N-acetylcysteine (NAC) or Vitamin E could potentially alleviate cytotoxic effects.[5]

  • Mitochondrial Support: Compounds that protect or support mitochondrial function, such as Coenzyme Q10 or L-carnitine, may offer a protective benefit.[5]

  • Dose and Time Optimization: Carefully titrating the this compound concentration and minimizing the exposure duration can help identify a therapeutic window that minimizes cytotoxicity while still achieving the desired electrophysiological effect.[5]

Q4: How does the maturity of iPSC-CMs affect their susceptibility to this compound?

A4: The maturity of iPSC-CMs is a critical factor. Immature iPSC-CMs, which have a more fetal-like phenotype, can exhibit different ion channel expression and electrophysiological properties compared to adult cardiomyocytes.[1][7] Their spontaneous beating and distinct ion channel profiles can make them more susceptible to drug-induced arrhythmias and cytotoxicity.[5] It is crucial to use maturation protocols (e.g., prolonged culture, electrical stimulation, specific hormonal treatments) to obtain more adult-like iPSC-CMs for more translatable results.[5][7]

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
High variability in cytotoxicity data between experiments. iPSC-CM Maturity and Heterogeneity: Differentiation protocols may not be perfectly consistent, leading to batch-to-batch differences in cell maturity and subtype composition.[5]Ensure consistent differentiation and maturation protocols. Characterize each batch of iPSC-CMs for key cardiac markers (e.g., cTnT) and electrophysiological properties before use.
Inconsistent Plating Density: Uneven cell plating leads to variable cell numbers per well, affecting assay readouts.[5]Optimize and standardize your cell plating density to achieve a consistent, confluent monolayer. Perform cell counts before plating.
Drug Solution Instability: this compound solution may degrade over time, especially if not stored properly.Prepare fresh drug solutions for each experiment from a validated stock.
Unexpected pro-arrhythmic events (e.g., EADs, DADs) at sub-lethal concentrations. Expected Pharmacological Effect: As a sodium channel blocker, this compound is expected to alter electrophysiology. These events may be an on-target effect.[5]Use multi-electrode array (MEA) or calcium imaging to characterize the nature and frequency of the arrhythmias. Correlate these findings with cytotoxicity data.
Immature iPSC-CM Phenotype: Immature cells are more prone to arrhythmias.[5]Employ maturation protocols to obtain a more stable, adult-like cardiomyocyte phenotype.
Sub-optimal Culture Conditions: Fluctuations in temperature, CO₂, or humidity can stress cells and increase their sensitivity.Ensure a stable and optimized culture environment. Regularly calibrate incubators and other equipment.
No significant cytotoxicity observed even at high concentrations of this compound. Short Drug Incubation Time: Cytotoxic effects may require prolonged exposure to manifest.Consider extending the incubation period (e.g., 48-72 hours) and perform a time-course experiment.[5]
Insensitive Cytotoxicity Assay: The chosen assay (e.g., MTT) may not be sensitive enough to detect subtle changes in viability.[5]Use a more sensitive assay, such as a luminescence-based ATP assay or a live/dead fluorescent stain (e.g., Calcein AM/Ethidium Homodimer-1).
High Cellular Resistance: The specific iPSC line being used may have inherent resistance to this compound.If possible, test the compound on iPSC-CMs derived from different donor lines to assess variability in response.

Quantitative Data Summary

The following table summarizes available quantitative data on this compound's bioactivity. Note that data from human iPSC-CMs are limited, and some findings are from other model systems.

Parameter Model System Concentration / Value Observed Effect Reference
IC₅₀ (Binding Affinity) Isolated Cardiac Myocytes (Rabbit)R-(-)-tocainide: 184 ± 8 µMInhibition of [³H]batrachotoxin benzoate (B1203000) binding to sodium channels.[8]
S-(+)-tocainide: 546 ± 37 µM[8]
IC₂₀ (Enzyme Activity) Guinea Pig Heart Mitochondria9.4 ± 0.7 µMInhibition of mitochondrial ATPase activity.[5]
IC₅₀ (Enzyme Activity) Guinea Pig Heart Mitochondria5.2 ± 0.4 mMInhibition of mitochondrial ATPase activity.[5]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[2]

  • Cell Plating: Seed iPSC-CMs in a 96-well plate at a pre-determined optimal density to achieve a confluent monolayer. Culture for at least 48 hours to allow for recovery and resumption of spontaneous beating.

  • Drug Treatment: Prepare serial dilutions of this compound in pre-warmed culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include vehicle-only and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a standard cell culture incubator (37°C, 5% CO₂).

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.

  • Incubation with MTT: Incubate the plate for 4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Overnight Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 650 nm.[2]

  • Data Analysis: Subtract the reference absorbance from the 570 nm measurement. Normalize the absorbance values of treated wells to the vehicle control wells to calculate the percentage of cell viability.

Protocol 2: Assessment of Apoptosis using Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases 3 and 7, key executioners of apoptosis.[6][9]

  • Cell Plating: Plate iPSC-CMs in a white-walled, clear-bottom 96-well plate suitable for luminescence readings.

  • Drug Treatment: Treat cells with serial dilutions of this compound as described in Protocol 1.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.

  • Reagent Addition: At the end of the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Normalize the luminescence signal of treated wells to the vehicle control to determine the fold-change in caspase 3/7 activity.

Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This assay uses the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms red fluorescent aggregates. In apoptotic cells with low ΔΨm, it remains as green fluorescent monomers.[10][11]

  • Cell Plating: Plate iPSC-CMs in a black-walled, clear-bottom 96-well plate suitable for fluorescence detection.

  • Drug Treatment: Treat cells with this compound as described in Protocol 1. Include a positive control for depolarization (e.g., 50 µM CCCP for 15-30 minutes).[11]

  • JC-1 Staining: At the end of the treatment, remove the drug-containing medium and wash the cells once with pre-warmed PBS. Add fresh culture medium containing JC-1 dye (typically 1-10 µg/mL) to each well.[12]

  • Incubation: Incubate the plate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing: Remove the staining solution and wash the cells twice with pre-warmed assay buffer or PBS.

  • Data Acquisition: Measure the fluorescence intensity using a fluorescence plate reader.

    • Red Fluorescence (Aggregates): Excitation ~540 nm / Emission ~590 nm.[11]

    • Green Fluorescence (Monomers): Excitation ~485 nm / Emission ~535 nm.[11]

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio indicates mitochondrial depolarization. Normalize the ratios of treated cells to the vehicle control.

Visualized Pathways and Workflows

The following diagrams illustrate the proposed cytotoxic pathway of this compound and a general experimental workflow for its assessment.

Tocainide_Cytotoxicity_Pathway This compound This compound (High Concentration) NaChannel Cardiac Sodium Channel (SCN5A) This compound->NaChannel Blocks Mito Mitochondrial Dysfunction This compound->Mito Inhibits ATPase Disruption Electrophysiological Disruption NaChannel->Disruption Leads to Cytotoxicity Cardiomyocyte Cytotoxicity / Death Disruption->Cytotoxicity Contributes to ATP Decreased ATP Production Mito->ATP ROS Increased ROS (Oxidative Stress) Mito->ROS ATP->Cytotoxicity Contributes to Apoptosis Intrinsic Apoptosis (Caspase Activation) ROS->Apoptosis Triggers Apoptosis->Cytotoxicity

Caption: Proposed signaling pathway for this compound-induced cytotoxicity in iPSC-CMs.

Cytotoxicity_Workflow start Start: iPSC-CM Culture treatment This compound Treatment (Dose-Response & Time-Course) start->treatment endpoint_assays Endpoint Assays treatment->endpoint_assays viability Cell Viability (MTT / ATP Assay) endpoint_assays->viability apoptosis Apoptosis (Caspase 3/7 Assay) endpoint_assays->apoptosis mito Mitochondrial Health (JC-1 Assay) endpoint_assays->mito data_analysis Data Analysis (IC50 / EC50 Calculation) viability->data_analysis apoptosis->data_analysis mito->data_analysis interpretation Interpretation & Conclusion data_analysis->interpretation

Caption: Experimental workflow for assessing this compound-induced cytotoxicity.

References

How to avoid off-target effects of Tocainide in electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid off-target effects of Tocainide (B1681335) in electrophysiology experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a Class Ib antiarrhythmic agent. Its primary therapeutic effect is achieved through the blockade of fast voltage-gated sodium channels (Nav), with a particular affinity for the cardiac isoform, Nav1.5.[1][2] this compound exhibits state- and use-dependent channel blockade, meaning it preferentially binds to sodium channels in their open and inactivated states.[1][3][4] This characteristic makes it more effective in rapidly firing cells, such as those in ischemic or damaged cardiac tissue.[3]

Q2: What are the known off-target effects of this compound in electrophysiology?

A2: While this compound is selective for sodium channels, it can exert off-target effects, particularly at higher concentrations. The most commonly cited off-target interactions include:

  • Potassium Channels: this compound, similar to its analog lidocaine, can produce a dose-dependent reduction in potassium conductance.[2][5] Although its affinity for potassium channels like hERG is generally low, this should be experimentally verified, especially when using concentrations at the higher end of the therapeutic range.[1]

  • Calcium Channels: At high concentrations, this compound may modulate L-type calcium channels (Cav1.2), which could impact excitation-contraction coupling.[1]

Q3: Is there a difference in the activity of this compound enantiomers?

A3: Yes, the pharmacological activity of this compound is stereospecific. The R-(-)-enantiomer is a more potent blocker of cardiac sodium channels compared to the S-(+)-enantiomer.[6][7][8] Consequently, using the pure R-(-)-enantiomer may allow for the use of lower concentrations to achieve the desired on-target effect, thereby reducing the risk of off-target effects.[8]

Q4: What is the recommended experimental concentration range for this compound?

A4: The therapeutic plasma concentration of this compound in clinical settings is approximately 15 µM to 48 µM.[1] For in vitro experiments, it is advisable to start with concentrations in this range. However, the optimal concentration should be determined empirically for each specific experimental model by performing a dose-response curve for the on-target effect.

Troubleshooting Guides

Problem 1: Observed effects are inconsistent with pure sodium channel blockade (e.g., unexpected changes in action potential duration).
  • Possible Cause: Off-target effects on potassium or calcium channels may be occurring.

  • Troubleshooting Steps:

    • Verify this compound Concentration: Ensure that the working concentration of this compound is within the expected therapeutic range. Prepare fresh solutions to rule out degradation or precipitation.

    • Perform Ion Channel-Specific Assays: Use voltage-clamp protocols to isolate and measure currents from potassium channels (e.g., hERG) and L-type calcium channels in the presence of this compound.

    • Determine IC50 for Off-Target Channels: If a block is observed, conduct a full concentration-response analysis to determine the IC50 value for the off-target channel.

    • Optimize Concentration: Adjust the this compound concentration to a level that maximizes the block of Nav1.5 while minimizing effects on other channels. A significant separation between the on-target and off-target IC50 values indicates a viable experimental window.

Problem 2: Inconsistent or weaker-than-expected block of sodium channels.
  • Possible Cause: The experimental protocol may not be optimized to detect use-dependent block, or the less potent enantiomer may be affecting the results.

  • Troubleshooting Steps:

    • Implement a Use-Dependent Protocol: Instead of single depolarizing pulses from a hyperpolarized resting potential, apply a train of depolarizing pulses (e.g., 5-10 Hz) to allow for the accumulation of use-dependent block before measuring the steady-state effect.[1]

    • Consider Stereoisomers: If using a racemic mixture of this compound, be aware that the S-(+)-enantiomer is less potent. For more consistent and potent effects, consider using the pure R-(-)-enantiomer.[8]

    • Check Solution Integrity: Prepare fresh this compound solutions daily and ensure complete dissolution.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Parameter Value Reference
Therapeutic Plasma Concentration15 µM - 48 µM[1]
Enantiomer IC50 for [3H]batrachotoxin benzoate (B1203000) binding (cardiac sodium channel) Reference
R-(-)-tocainide184 +/- 8 µM[6]
S-(+)-tocainide546 +/- 37 µM[6]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for On-Target (Nav1.5) and Off-Target (hERG) Activity

This protocol is designed to assess the inhibitory effect of this compound on a target ion channel (Nav1.5) and a common off-target ion channel (hERG) expressed in a suitable cell line (e.g., HEK293 cells).

Methodology:

  • Cell Preparation: Culture cells expressing the ion channel of interest to 70-80% confluency. Dissociate the cells using a gentle enzyme-free dissociation solution.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the appropriate internal solution.

  • Recording:

    • Establish a gigaohm seal between the pipette and the cell membrane.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Apply a voltage protocol appropriate for activating the ion channel of interest (Nav1.5 or hERG).

    • Record baseline currents in the absence of this compound.

  • Compound Application: Perfuse the cell with an external solution containing increasing concentrations of this compound.

  • Data Analysis:

    • Measure the peak current amplitude at each concentration.

    • Normalize the current to the baseline recording.

    • Fit the concentration-response data to a Hill equation to determine the IC50 value.

Visualizations

This compound On-Target and Off-Target Signaling Pathways cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways Tocainide_On This compound Nav1_5 Nav1.5 Channel (Open/Inactive State) Tocainide_On->Nav1_5 Blocks Na_Influx Reduced Na+ Influx Nav1_5->Na_Influx Inhibits AP_Depolarization Decreased Phase 0 Depolarization Na_Influx->AP_Depolarization Therapeutic_Effect Antiarrhythmic Effect AP_Depolarization->Therapeutic_Effect Tocainide_Off This compound (High Concentration) K_Channel Potassium Channels (e.g., hERG) Tocainide_Off->K_Channel Blocks Ca_Channel L-type Calcium Channels (Cav1.2) Tocainide_Off->Ca_Channel Modulates K_Efflux Reduced K+ Efflux K_Channel->K_Efflux Inhibits Ca_Influx Altered Ca2+ Influx Ca_Channel->Ca_Influx Affects AP_Repolarization Prolonged Repolarization K_Efflux->AP_Repolarization Excitation_Contraction Altered Excitation- Contraction Coupling Ca_Influx->Excitation_Contraction Side_Effect_Arrhythmia Proarrhythmic Risk AP_Repolarization->Side_Effect_Arrhythmia Side_Effect_Contractility Contractility Changes Excitation_Contraction->Side_Effect_Contractility

Caption: this compound's signaling pathways, both on-target and off-target.

Experimental Workflow for Assessing Off-Target Effects Start Start: Unexpected Electrophysiological Observation with this compound Verify_Conc Verify this compound Concentration and Purity Start->Verify_Conc Decision_Conc Concentration Correct? Verify_Conc->Decision_Conc Prep_Fresh Prepare Fresh Solution and Re-test Decision_Conc->Prep_Fresh No Isolate_Currents Isolate Potential Off-Target Currents (e.g., IKr, ICa,L) using Voltage Clamp Decision_Conc->Isolate_Currents Yes Prep_Fresh->Verify_Conc Observe_Effect Observe Effect of this compound on Isolated Currents Isolate_Currents->Observe_Effect Decision_Effect Off-Target Effect Observed? Observe_Effect->Decision_Effect No_Off_Target No Off-Target Effect: Re-evaluate On-Target Experimental Conditions Decision_Effect->No_Off_Target No Determine_IC50 Determine IC50 for Off-Target Interaction Decision_Effect->Determine_IC50 Yes Compare_IC50 Compare On-Target vs. Off-Target IC50 Values Determine_IC50->Compare_IC50 Decision_Window Sufficient Therapeutic Window? Compare_IC50->Decision_Window Optimize_Conc Optimize this compound Concentration to Minimize Off-Target Effects Decision_Window->Optimize_Conc Yes Consider_Alternatives Consider Alternative Compound or Approach Decision_Window->Consider_Alternatives No

Caption: A logical workflow for troubleshooting off-target effects.

References

Dealing with lot-to-lot variability of media affecting Tocainide stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Tocainide stability, particularly when affected by lot-to-lot variability of cell culture media.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our long-term cell culture experiments with this compound. What could be the cause?

A1: Inconsistent results with this compound in long-term experiments can stem from several factors. A primary cause can be the degradation of this compound under standard culture conditions (37°C, 5% CO₂).[1] Another significant factor is the lot-to-lot variability of your cell culture media or fetal bovine serum (FBS).[1] Different batches of media can have slight compositional variations that may impact the stability of this compound.[1] To troubleshoot, it is crucial to first perform a stability study of this compound in your specific cell culture medium in the absence of cells to determine its chemical stability over the experimental time course.[1]

Q2: What are the primary degradation pathways for this compound in a cell culture environment?

A2: this compound, possessing both an amide and a primary amine group, is susceptible to degradation in cell culture. The main degradation pathways include:

  • Oxidation: this compound can be degraded by oxidizing agents, potentially leading to oxidative cyclization or side-chain oxidation.[1] Reactive oxygen species generated by media components or cellular metabolism can facilitate this process.[1]

  • Hydrolysis: The amide bond in this compound can undergo hydrolysis, although this process is generally slower compared to esters.[2] This reaction can be influenced by pH and temperature.[3][4]

It is important to note that this compound hydrochloride has been shown to be photostable, so light-induced degradation is not a significant concern.[1]

Q3: How can we minimize the impact of lot-to-lot media variability on our experiments?

A3: To mitigate the effects of media variability, consider the following best practices:

  • Qualify New Lots: Before using a new lot of media or serum for critical experiments, it is advisable to test its performance and impact on this compound stability.

  • Standardize Protocols: Ensure consistent preparation of media and this compound stock solutions.[1] Aliquot and store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.[1]

  • Use a Single Lot for a Study: Whenever possible, purchase a large quantity from a single lot of media and serum to last the entire duration of a study.

  • Characterize Media: For critical applications, consider analyzing key media components that might influence this compound stability, such as trace metals or oxidizing agents.

Q4: We are observing unexpected cytotoxicity in our cell cultures treated with this compound. What could be the reason?

A4: Unexpected cytotoxicity can arise from a few sources. The degradation products of this compound may be more toxic to the cells than the parent compound.[1] It is also possible that the solvent used to dissolve this compound, such as DMSO, is present at a high concentration in the final culture medium, leading to toxicity.[1] Ensure the final solvent concentration is typically below 0.1-0.5%.[1] To investigate, you can use analytical techniques like LC-MS to identify potential toxic degradation products.[1]

Troubleshooting Guides

Issue 1: Inconsistent this compound Efficacy Between Experiments

This guide will help you troubleshoot and identify the root cause of variable this compound effectiveness.

A Inconsistent this compound Efficacy Observed B Check for Lot-to-Lot Media/Serum Variability A->B C Perform this compound Stability Study in Current Media Lot A->C D Review Stock Solution Preparation and Storage A->D E Qualify New Media/Serum Lots Before Use B->E F Analyze this compound Concentration Over Time (HPLC/LC-MS) C->F G Standardize Stock Preparation, Aliquot, and Store at -80°C D->G H Results Consistent? E->H F->H G->H I Source of Variability Identified H->I No J Investigate Other Experimental Parameters H->J Yes

Caption: Troubleshooting workflow for inconsistent this compound efficacy.

Issue 2: Loss of this compound Activity During Long-Term Experiments

This guide addresses the gradual loss of this compound's effect over the course of a prolonged experiment.

A Loss of this compound Activity Over Time B Hypothesis: this compound Degradation A->B C Hypothesis: Cellular Uptake/Metabolism A->C D Hypothesis: Adsorption to Plasticware A->D E Perform Stability Study (No Cells) B->E F Analyze Media for Metabolites (LC-MS) C->F G Test Different Types of Culture Plates D->G H Degradation Confirmed? E->H I Replenish this compound Periodically H->I Yes J Consider Alternative Dosing Strategy H->J Yes cluster_0 Factors Affecting this compound Stability cluster_1 This compound Degradation Pathways A Lot-to-Lot Media Variability B Varying Levels of: - Trace Metals - Oxidizing Agents - pH A->B C Altered Redox Potential of Media B->C D Direct Catalysis of Degradation B->D F Oxidation C->F G Hydrolysis D->G E This compound E->F E->G H Oxidative Degradants F->H I Hydrolytic Degradants G->I J Loss of Efficacy & Inconsistent Results H->J I->J

References

Validation & Comparative

A Comparative Analysis of Tocainide and Mexiletine for the Management of Ventricular Arrhythmias

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two Class IB antiarrhythmic agents, tocainide (B1681335) and mexiletine (B70256), for the treatment of ventricular arrhythmias. Both drugs are orally active analogs of lidocaine (B1675312) and share a similar mechanism of action by blocking fast sodium channels in cardiac myocytes. This document synthesizes experimental data on their efficacy, pharmacokinetics, and safety profiles to assist in research and drug development.

Executive Summary

This compound and mexiletine have been utilized in the management of ventricular arrhythmias, with studies demonstrating their efficacy in suppressing ventricular ectopic beats and non-sustained ventricular tachycardia.[1][2] While both drugs share a common mechanism of action, differences in their pharmacokinetic profiles and clinical efficacy have been observed. Comparative clinical trials suggest that mexiletine may offer slightly better antiarrhythmic control in some patient populations.[1] However, the therapeutic window for both agents is narrow, and they are associated with a significant incidence of adverse effects, primarily neurological and gastrointestinal, which can limit their clinical utility.[3][4] The choice between these two agents often depends on individual patient tolerance and response.

Data Presentation

Table 1: Comparative Efficacy of this compound and Mexiletine in Patients with Symptomatic Ventricular Arrhythmias
Efficacy EndpointThis compoundMexiletineSource
Initial Success Rate 1 of 17 patients (5.9%)5 of 13 patients (38.5%)[1]
Success in Crossover (after failure of the other drug) 2 of 7 patients (28.6%)5 of 14 patients (35.7%)[1]
Overall Efficacy (including crossover) 3 of 24 trials (12.5%)10 of 27 trials (37.0%)[1]

Data from a prospective, crossover clinical trial involving 30 patients with symptomatic ventricular arrhythmias. Success was defined as a significant reduction in arrhythmia frequency as determined by Holter monitoring and/or electrophysiologic testing.[1]

Table 2: Comparative Pharmacokinetic Properties
ParameterThis compoundMexiletineSource
Bioavailability ~100%80-90%[5][6]
Protein Binding ~10%50-70%[6]
Half-life 11-15 hours10-12 hours[5][7]
Metabolism Hepatic (minimal first-pass)Hepatic (extensive first-pass)[3][7]
Excretion 30-50% unchanged in urine<15% unchanged in urine[3][7]
Table 3: Comparative Adverse Effect Profile
Adverse Effect CategoryThis compound (% incidence)Mexiletine (% incidence)Source
Neurological Lightheadedness/dizziness (8-25%), Tremor (3-22%), Paresthesia (3.5-9%)Dizziness, ataxia, tremor, confusion (common)[3][7]
Gastrointestinal Nausea/vomiting (15-35%), Anorexia (up to 35%)Nausea, vomiting, dyspepsia (up to 40%)[3][7]
Cardiovascular Proarrhythmia (rare), HypotensionProarrhythmia, bradycardia, palpitations[3][7]

Note: Percentages are derived from various clinical trials and may not be from direct head-to-head comparisons. The incidence of adverse effects is often dose-related.

Experimental Protocols

Representative Protocol for a Comparative Efficacy Trial

A representative experimental design for comparing the efficacy of this compound and mexiletine in ventricular arrhythmias is a prospective, randomized, crossover study.

1. Patient Selection:

  • Inclusion Criteria: Patients with symptomatic, frequent (e.g., >30 premature ventricular contractions per hour) or complex ventricular arrhythmias (e.g., couplets, non-sustained ventricular tachycardia) documented by 24-hour ambulatory Holter monitoring.[1][8] Patients should have a left ventricular ejection fraction > 30% to minimize the risk of proarrhythmic events.

  • Exclusion Criteria: Patients with acute myocardial infarction within the preceding 3 months, severe heart failure (NYHA Class IV), significant conduction system disease (second- or third-degree AV block without a pacemaker), severe renal or hepatic impairment, and known hypersensitivity to the study drugs.[7][8]

2. Study Design:

  • A baseline 24-hour Holter monitoring is performed to quantify the baseline arrhythmia frequency.

  • Patients are randomized to receive either this compound or mexiletine in a double-blinded fashion.

  • Drug Administration and Titration:

    • This compound: Initiated at 400 mg every 8 hours, with upward titration to 600 mg every 8 hours if arrhythmia suppression is inadequate and the drug is well-tolerated.[9]

    • Mexiletine: Initiated at 150-200 mg every 8 hours, with upward titration to a maximum of 400 mg every 8 hours based on response and tolerance.[10][11]

  • After a stabilization period on the maximum tolerated dose (e.g., 1 week), a repeat 24-hour Holter monitoring is performed.

  • A washout period of at least five half-lives of the initial drug is implemented.

  • Patients are then crossed over to the other antiarrhythmic agent, and the titration and monitoring process is repeated.

3. Efficacy Assessment:

  • The primary efficacy endpoint is the percentage reduction in total premature ventricular contractions (PVCs) and the elimination of complex ventricular arrhythmias (couplets and non-sustained ventricular tachycardia) on Holter monitoring compared to baseline.[5] A clinically significant response is often defined as a >70% reduction in total PVCs and >90% reduction in complex forms.[5]

4. Safety Assessment:

  • Adverse events are systematically recorded at each study visit.

  • Serial electrocardiograms are obtained to monitor for proarrhythmic effects, such as significant QRS or QTc interval prolongation.

  • Blood samples are collected to monitor plasma drug concentrations and assess for any hematological or metabolic abnormalities.

Mandatory Visualization

Signaling_Pathway Mechanism of Action of this compound and Mexiletine cluster_membrane Cardiac Myocyte Membrane cluster_drugs Class IB Antiarrhythmics cluster_effects Electrophysiological Effects Na_Channel Voltage-gated Na+ Channel (Nav1.5) Decrease_Depolarization Decreased rate of Phase 0 depolarization Na_in Na+ Influx Na_in->Na_Channel Phase 0 Depolarization Na_out Na+ This compound This compound Block Blocks Na+ Channel (Preferentially in open/inactivated state) This compound->Block Mexiletine Mexiletine Mexiletine->Block Block->Na_Channel Binds to receptor site Block->Decrease_Depolarization Inhibits Shorten_AP Shortened Action Potential Duration Decrease_Depolarization->Shorten_AP Leads to Suppress_Arrhythmia Suppression of Ventricular Arrhythmias Shorten_AP->Suppress_Arrhythmia Results in

Caption: Mechanism of action for this compound and Mexiletine.

Experimental_Workflow Clinical Trial Workflow for Comparing this compound and Mexiletine start Patient Screening (Inclusion/Exclusion Criteria) baseline Baseline Assessment (24-hr Holter, ECG) start->baseline randomization Randomization baseline->randomization group_a Group A: Receive this compound randomization->group_a Arm 1 group_b Group B: Receive Mexiletine randomization->group_b Arm 2 titration_a Dose Titration (this compound) group_a->titration_a titration_b Dose Titration (Mexiletine) group_b->titration_b followup_a Follow-up Assessment (24-hr Holter, Safety Labs) titration_a->followup_a followup_b Follow-up Assessment (24-hr Holter, Safety Labs) titration_b->followup_b washout Washout Period followup_a->washout followup_b->washout crossover_a Crossover to Mexiletine washout->crossover_a From Group A crossover_b Crossover to this compound washout->crossover_b From Group B titration_c Dose Titration (Mexiletine) crossover_a->titration_c titration_d Dose Titration (this compound) crossover_b->titration_d final_followup_a Final Assessment (24-hr Holter, Safety Labs) titration_c->final_followup_a final_followup_b Final Assessment (24-hr Holter, Safety Labs) titration_d->final_followup_b analysis Data Analysis (Efficacy & Safety Comparison) final_followup_a->analysis final_followup_b->analysis

Caption: A representative crossover clinical trial workflow.

References

A Comparative Guide to Novel Tocainide Analogs for the Treatment of Myotonia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimyotonic effects of the established sodium channel blocker, Tocainide (B1681335), against its novel analogs. The development of these new compounds is driven by the pursuit of enhanced potency and an improved safety profile for the symptomatic treatment of myotonia, a condition characterized by muscle hyperexcitability. This document summarizes key quantitative data, details the experimental protocols used for validation, and visualizes the underlying mechanisms and workflows.

Introduction to Myotonia and this compound

Myotonia is a symptom of several neuromuscular disorders where the relaxation of a skeletal muscle is impaired following voluntary contraction. This results in muscle stiffness and can significantly impact a patient's quality of life. The underlying pathophysiology often involves the dysfunction of ion channels in the muscle cell membrane, leading to repetitive firing of action potentials.

This compound, a class Ib antiarrhythmic agent, has been used to manage myotonia due to its mechanism of action as a voltage-gated sodium channel blocker. By blocking these channels, this compound reduces the excessive influx of sodium ions that drives muscle hyperexcitability. However, its clinical use has been limited by a narrow therapeutic window and a notable incidence of adverse effects. This has spurred the development of novel analogs with the aim of improving therapeutic efficacy and patient tolerability.

Comparative Efficacy of this compound and Novel Analogs

Recent research has focused on developing this compound analogs with enhanced potency and use-dependent block of the skeletal muscle sodium channel, Nav1.4. A stronger use-dependent block is desirable as it preferentially targets rapidly firing, myotonic muscle fibers over healthy tissue at rest. The following table summarizes the quantitative efficacy of this compound, the commonly used antimyotonic drug Mexiletine (B70256), and the novel analogs To040 and To042.

CompoundIC50 for Tonic Block of hNav1.4 (μM)IC50 for Use-Dependent Block of hNav1.4 (10 Hz) (μM)Potency in Myotonia-Like Conditions (vs. Mexiletine)In Vivo Efficacy (ED50 in rat model, mg/kg)
This compound >300~100-~100
Mexiletine ~100~301x100
To040 8.80.8--
To042 3.60.25120x more potent1

Data compiled from studies on human Nav1.4 channels expressed in HEK293 cells and a rat model of myotonia induced by 9-anthracene carboxylic acid (9-AC).

The data clearly demonstrates that the novel analogs, particularly To042, exhibit a significantly more potent and use-dependent block of the Nav1.4 channel compared to both this compound and Mexiletine. This enhanced in vitro potency translates to a markedly greater antimyotonic effect in preclinical animal models.

Side Effect and Safety Profile Comparison

A major goal in the development of this compound analogs is to mitigate the adverse effects associated with the parent drug. This compound is known for its dose-related neurological and gastrointestinal side effects.

Adverse EffectThis compoundNovel Analogs (To040, To042)
Neurological Common: Lightheadedness, dizziness, vertigo (8-25.3%), tremors (2.9-21.6%), paresthesia (3.5-9.2%)[1]. Less common: Coma, seizures, myasthenia gravis[1].Preclinical data for a bioisostere of To042 suggests lower transport across the blood-brain barrier, which may predict a reduction in CNS side effects[2][3]. Further in vivo studies are needed for a direct comparison.
Gastrointestinal Very Common: Nausea, vomiting, anorexia (15-35%)[1].Data not yet available.
Cardiovascular Can cause new or worsening arrhythmias and hypotension[4][5].To042 has been tested on hERG potassium currents, with initial results suggesting a satisfactory therapeutic index[6].
Hematologic Can lead to blood disorders such as agranulocytosis and thrombocytopenia.Data not yet available.
Cytotoxicity Known to have various cellular toxicities.In a study on C2C12 skeletal muscle cells, To042 induced a significant but modest reduction in cell viability (less than 12%) only at high concentrations (10-100 µM).

Preliminary toxicological studies on To042 suggest a satisfactory therapeutic index, and modifications to the chemical structure in related analogs aim to reduce metabolic liabilities and central nervous system penetration[2][3][6]. However, a comprehensive side-effect profile for these novel compounds from advanced preclinical or clinical studies is not yet available.

Experimental Protocols

The validation of these novel antimyotonic agents relies on a combination of in vitro and in vivo models that replicate the pathophysiology of myotonia.

In Vitro Model: Patch-Clamp Electrophysiology on hNav1.4 Expressed in HEK293 Cells

This technique allows for the direct measurement of the effects of the compounds on the function of the human skeletal muscle sodium channel, hNav1.4.

Objective: To determine the concentration-dependent inhibition (IC50) and the use-dependent properties of the test compounds on hNav1.4 channels.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hNav1.4 sodium channel.

Solutions:

  • Internal (Pipette) Solution (in mM): 105 CsF, 35 NaCl, 10 EGTA, 10 HEPES; pH 7.4 adjusted with CsOH.

  • External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 5 HEPES; pH 7.4 adjusted with NaOH.

Voltage Protocol:

  • Cells are clamped at a holding potential of -120 mV.

  • Tonic Block Assessment: Sodium currents are elicited by 20 ms (B15284909) depolarizing pulses to 0 mV applied at a low frequency (e.g., 0.1 Hz). The peak current amplitude is measured before and after the application of increasing concentrations of the test compound to determine the tonic IC50.

  • Use-Dependent Block Assessment: To assess the use-dependent block, a train of depolarizing pulses to 0 mV is applied at a higher frequency (e.g., 10 Hz). The reduction in peak current amplitude during the pulse train in the presence of the compound is measured to determine the use-dependent IC50.

In Vivo Model: 9-AC-Induced Myotonia in Rats

This model pharmacologically induces myotonia by blocking the skeletal muscle chloride channel (ClC-1), which leads to muscle hyperexcitability.

Animal Model: Adult male Wistar rats.

Induction of Myotonia: Myotonia is induced by a single intraperitoneal (i.p.) injection of 9-anthracene carboxylic acid (9-AC) at a dose of 30 mg/kg.

Drug Administration: The test compounds (this compound, novel analogs, or vehicle) are administered orally (p.o.) 20 minutes after the 9-AC injection.

Assessment of Myotonia: The severity of myotonia is quantified by measuring the Time of Righting Reflex (TRR) . The rat is placed on its back, and the time it takes to right itself onto all four paws is recorded. Myotonia increases the TRR. Measurements are taken at baseline and at various time points after drug administration to determine the dose-dependent efficacy (ED50) of the compound in reducing myotonia.

Visualizing the Science

To better understand the concepts discussed, the following diagrams illustrate the signaling pathway of myotonia, the experimental workflow for validating novel compounds, and the logical relationship of the drug comparison.

Myotonia_Signaling_Pathway cluster_membrane Muscle Cell Membrane Nav1_4 Nav1.4 (Sodium Channel) Increased_Na_Influx Increased Sodium Influx Nav1_4->Increased_Na_Influx Mediates ClC_1 ClC-1 (Chloride Channel) Reduced_Cl_Conductance Reduced Chloride Conductance ClC_1->Reduced_Cl_Conductance Leads to Myotonic_Stimulus Myotonic Stimulus (e.g., CLCN1 mutation) Myotonic_Stimulus->ClC_1 Inhibits Membrane_Hyperexcitability Membrane Hyperexcitability Reduced_Cl_Conductance->Membrane_Hyperexcitability Contributes to Increased_Na_Influx->Membrane_Hyperexcitability Causes Myotonia Myotonia (Delayed Relaxation) Membrane_Hyperexcitability->Myotonia Results in Tocainide_Analogs This compound Analogs Tocainide_Analogs->Nav1_4 Blocks

Caption: Signaling pathway of myotonia and the therapeutic intervention point for this compound analogs.

Experimental_Workflow start Start: Identify Novel this compound Analogs in_vitro In Vitro Validation: Patch-Clamp on hNav1.4 start->in_vitro in_vivo In Vivo Validation: 9-AC Induced Myotonia in Rats start->in_vivo data_analysis Data Analysis: Determine IC50 and ED50 in_vitro->data_analysis in_vivo->data_analysis safety_assessment Preclinical Safety Assessment: Toxicity and Side Effect Profiling data_analysis->safety_assessment conclusion Conclusion: Evaluate Therapeutic Potential safety_assessment->conclusion

Caption: Experimental workflow for the validation of novel antimyotonic this compound analogs.

Drug_Comparison comparison Comparison of Antimyotonic Agents This compound This compound comparison->this compound mexiletine Mexiletine (Reference Drug) comparison->mexiletine novel_analogs Novel this compound Analogs (e.g., To042) comparison->novel_analogs efficacy Efficacy (Potency & Use-Dependency) This compound->efficacy safety Safety (Side Effect Profile) This compound->safety mexiletine->efficacy mexiletine->safety novel_analogs->efficacy Superior novel_analogs->safety Potentially Improved

Caption: Logical relationship for the comparison of this compound and its novel analogs.

Conclusion

The development of novel this compound analogs, particularly To042, represents a significant advancement in the quest for more effective and safer treatments for myotonia. The quantitative data from preclinical studies strongly suggest a superior efficacy profile for these new compounds compared to this compound and the current standard of care, Mexiletine. The enhanced potency and use-dependent block of the Nav1.4 channel are promising indicators of a wider therapeutic window. While comprehensive safety data is still emerging, initial findings suggest a favorable toxicological profile. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and validation of these and other novel antimyotonic agents. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential of these promising compounds in patients with myotonia.

References

Navigating the Challenges of Preclinical Reproducibility: A Comparative Guide to Tocainide Studies

Author: BenchChem Technical Support Team. Date: December 2025

A critical examination of the preclinical data for the antiarrhythmic agent Tocainide (B1681335) reveals a landscape reflective of broader challenges in the reproducibility of cardiovascular research. While numerous studies have investigated its efficacy in various models, a direct comparative analysis is often hindered by inconsistencies in experimental design and a lack of direct replication efforts. This guide provides a comprehensive overview of key preclinical findings for this compound, presents comparative data for alternative antiarrhythmic agents, and delves into the methodological details to aid researchers in designing more robust and reproducible studies.

The journey of a drug from a promising preclinical candidate to a clinically effective therapy is fraught with challenges, with a significant hurdle being the reproducibility of initial findings. Preclinical research in cardiology, in particular, has faced scrutiny for its often-low rate of successful translation to clinical trials. This guide uses this compound, a Class Ib antiarrhythmic agent, as a case study to explore these issues, offering researchers, scientists, and drug development professionals a framework for critically evaluating and comparing preclinical data.

Comparative Efficacy of this compound in Preclinical Models

This compound, an analogue of lidocaine (B1675312), exerts its antiarrhythmic effect by blocking sodium channels, thereby reducing myocardial excitability.[1] Preclinical studies have largely focused on its ability to suppress ventricular arrhythmias in various animal models, often those mimicking myocardial infarction.

A key challenge in comparing these studies is the variability in animal models, arrhythmia induction protocols, and endpoints measured. The following table summarizes quantitative data from several preclinical studies on this compound and compares it with other Class I antiarrhythmic drugs.

DrugAnimal ModelArrhythmia InductionKey Finding
This compound Canine (post-myocardial infarction)Programmed electrical stimulationSuppressed inducible ventricular tachyarrhythmias in 5 of 12 animals.[2]
This compound Canine (conscious, post-coronary artery ligation)Programmed electrical stimulationRacemic (SR) this compound prevented arrhythmia in 3 of 6 dogs.[3]
R-Tocainide Canine (conscious, post-coronary artery ligation)Programmed electrical stimulationPrevented arrhythmia in 5 of 6 dogs.[3]
S-Tocainide Canine (conscious, post-coronary artery ligation)Programmed electrical stimulationPrevented arrhythmia in 4 of 6 dogs.[3]
Lidocaine Guinea-pig papillary muscle-Dose-dependent reduction of Vmax.[4]
Procainamide (B1213733) Canine (myocardial infarction)Programmed ventricular stimulationDid not prevent inducible sustained ventricular tachycardia.[5]

In Vitro Electrophysiological Effects

In vitro studies provide a more controlled environment to dissect the direct effects of a drug on cardiac tissue and ion channels. These studies often focus on parameters such as action potential duration (APD) and the maximum rate of depolarization (Vmax).

DrugPreparationKey Finding
This compound Guinea-pig papillary muscleAbbreviated APD50 and APD90 at higher potassium concentrations.[4]
This compound Isolated perfused rabbit heartR-(-)-Tocainide was more potent than S-(+)-tocainide in prolonging conduction time.[6]
Lidocaine Guinea-pig papillary muscleAbbreviated APD50 and APD90 at higher potassium concentrations.[4]
Flecainide (B1672765) Isolated guinea pig heartVery slow onset rate for changes in monophasic action potential rise time.[7]
Quinidine Isolated guinea pig heartIntermediate onset rate for changes in monophasic action potential rise time.[7]

Experimental Protocols: A Closer Look at Methodological Variability

The ability to reproduce scientific findings is fundamentally dependent on the detailed reporting of experimental methods. Below are summaries of typical experimental protocols used in the preclinical evaluation of antiarrhythmic drugs. The variations in these protocols can significantly contribute to differing results.

In Vivo Canine Model of Post-Myocardial Infarction Ventricular Tachycardia

This model is considered highly relevant to human pathology as it replicates the substrate for reentrant ventricular tachycardia (VT) that develops after a heart attack.[8]

Surgical Procedure:

  • Adult mongrel dogs are anesthetized and ventilated.

  • A left thoracotomy is performed to expose the heart.

  • The left anterior descending (LAD) coronary artery is ligated to create a myocardial infarction.

  • Animals are allowed to recover for a period of 7-30 days.[3]

Electrophysiological Study:

  • Programmed electrical stimulation (PES) is used to induce VT.

  • This involves delivering a series of electrical pulses to the ventricle to test its susceptibility to arrhythmias.

  • The antiarrhythmic drug is then administered, and PES is repeated to assess its efficacy in preventing VT induction.

In Vitro Guinea Pig Papillary Muscle Preparation

This preparation allows for the direct measurement of the effects of a drug on the action potential of cardiac muscle fibers.

Tissue Preparation:

  • Guinea pigs are euthanized, and the hearts are rapidly excised.

  • The papillary muscles are dissected from the right ventricle.

  • The muscle is mounted in a tissue bath and superfused with a physiological salt solution (e.g., Tyrode's solution).[4]

Electrophysiological Recording:

  • A microelectrode is inserted into a single cardiac cell to record the transmembrane action potential.

  • The muscle is stimulated at a constant rate.

  • The drug is added to the superfusate, and changes in action potential parameters (e.g., APD, Vmax) are measured.[4]

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.

Tocainide_Mechanism cluster_membrane Cardiac Myocyte Membrane Na_channel Voltage-gated Sodium Channel (Nav1.5) Depolarization Depolarization (Action Potential Upstroke) Na_channel->Depolarization Initiates Reduced_Excitability Reduced Myocardial Excitability Na_channel->Reduced_Excitability This compound This compound This compound->Na_channel Blocks Na_ion Na_ion->Na_channel Influx

This compound's mechanism of action on the cardiac sodium channel.

Preclinical_Workflow cluster_invivo In Vivo Arrhythmia Model Animal_Prep Animal Preparation (e.g., Anesthesia, Surgery) MI_Creation Myocardial Infarction Induction (e.g., Ligation) Animal_Prep->MI_Creation Recovery Recovery Period MI_Creation->Recovery Baseline_EP Baseline Electrophysiology (Programmed Stimulation) Recovery->Baseline_EP Drug_Admin Drug Administration (e.g., this compound) Baseline_EP->Drug_Admin Post_Drug_EP Post-Drug Electrophysiology (Programmed Stimulation) Drug_Admin->Post_Drug_EP Data_Analysis Data Analysis (Arrhythmia Incidence, Duration) Post_Drug_EP->Data_Analysis

A typical experimental workflow for in vivo preclinical arrhythmia studies.

Conclusion: Towards a More Reproducible Preclinical Landscape

References

Tocainide vs. Procainamide: A Comparative Analysis of Proarrhythmic Effects in Canine Myocardial Infarction Models

Author: BenchChem Technical Support Team. Date: December 2025

A detailed review of experimental data reveals comparable proarrhythmic potential between tocainide (B1681335) and procainamide (B1213733) in canine models of myocardial infarction, with distinct differences in their electrophysiological effects. This guide synthesizes key findings to inform preclinical research and drug development in cardiology.

In the landscape of antiarrhythmic drug development, understanding the potential for proarrhythmia—the paradoxical exacerbation of arrhythmias—is critical. This guide provides a comparative analysis of the proarrhythmic effects of two Class I antiarrhythmic agents, this compound (Class IB) and procainamide (Class IA), specifically within the context of canine myocardial infarction models. These models are crucial for preclinical assessment due to their translational relevance to human cardiac pathophysiology.

Quantitative Comparison of Proarrhythmic and Antiarrhythmic Efficacy

A key study directly comparing the two drugs in a canine model of anterior myocardial infarction demonstrated a similar incidence of proarrhythmia. Proarrhythmia, defined as the development of inducible ventricular tachycardia (VT) or the inability to terminate existing VT, occurred in 25% of dogs receiving this compound and 29% of those receiving procainamide.[1] Neither drug was effective at rendering sustained VT noninducible.[1]

However, the drugs exhibited differential efficacy against ventricular fibrillation (VF). Procainamide was successful in making VF noninducible in 78% of trials, whereas this compound achieved this in 50% of trials.[1] Notably, procainamide also demonstrated a capacity to slow the rate of ventricular tachycardia.[1]

ParameterThis compoundProcainamideReference
Proarrhythmia Incidence25%29%[1]
Efficacy against sustained VTNoninducibleNoninducible, but slowed tachycardia rate[1]
Efficacy against VF (noninducible)50% of trials78% of trials[1]

Electrophysiological Effects

The underlying mechanisms for the observed effects of this compound and procainamide can be attributed to their distinct electrophysiological profiles. Procainamide produced a dose-dependent increase in the QRS duration, the corrected JT interval (JTc), and the right ventricular effective refractory period (ERP).[1] In contrast, this compound did not significantly alter these parameters.[1] There was no clear correlation between the changes in QRS, JTc, and ERP and the occurrence of proarrhythmia for either drug.[1]

Studies on isolated canine Purkinje fibers surviving infarction showed that this compound decreases the maximum upstroke velocity (Vmax) of the action potential in a dose-dependent manner, an effect more pronounced at faster stimulation rates.[2][3] This rate-dependent effect on conduction may contribute to its antiarrhythmic action by producing bidirectional block in reentrant circuits at high heart rates, while having a minimal effect at normal rates.[2][3]

Procainamide has been shown to convert inducible ventricular fibrillation to sustained monomorphic ventricular tachycardia in some post-infarction dog models, a unique form of proarrhythmic effect.[4] This is thought to occur by promoting sustained, organized reentry.[4]

Electrophysiological ParameterThis compound EffectProcainamide EffectReference
QRS DurationNo significant changeDose-dependent increase[1]
JTc IntervalNo significant changeDose-dependent increase[1]
Right Ventricular ERPNo significant changeDose-dependent increase[1]
Action Potential VmaxDose-dependent decrease (more prominent at faster rates)-[2][3]

Experimental Protocols

The findings presented are based on a well-established canine model of myocardial infarction. A summary of the typical experimental workflow is provided below.

Myocardial Infarction Model

An anterior myocardial infarction is created by a two-hour occlusion of the left anterior descending (LAD) coronary artery, followed by complete reperfusion.[1] Programmed ventricular stimulation studies are then conducted at different time points post-infarction, typically between days 4 and 10, to assess the inducibility of ventricular arrhythmias.[1]

Drug Administration and Electrophysiological Studies

In a randomized crossover design, antiarrhythmic drugs are administered via intravenous infusion at multiple dose levels.[1] Programmed ventricular stimulation is performed before and during drug infusion to evaluate the antiarrhythmic and proarrhythmic effects.[1] Electrophysiological parameters such as QRS duration, JTc interval, and effective refractory periods are continuously monitored.

G cluster_model Canine Infarction Model Creation cluster_ep_study Electrophysiological Study animal_prep Animal Preparation (Anesthesia, Prophylaxis) ligation LAD Coronary Artery Ligation (2-hour occlusion) animal_prep->ligation reperfusion Reperfusion ligation->reperfusion baseline Baseline Programmed Ventricular Stimulation reperfusion->baseline drug_admin Drug Administration (this compound or Procainamide) Randomized Crossover baseline->drug_admin post_drug_stim Programmed Ventricular Stimulation During Infusion drug_admin->post_drug_stim data_analysis Data Analysis (Arrhythmia Induction, ECG parameters) post_drug_stim->data_analysis

Experimental workflow for comparing this compound and procainamide.

Proarrhythmic Mechanism: A Conceptual Model

The proarrhythmic effects of both this compound and procainamide in the post-infarction setting are largely attributed to their influence on cardiac conduction and refractoriness in the presence of a vulnerable myocardial substrate. The infarcted tissue creates areas of slow conduction and altered refractoriness, predisposing the heart to reentrant arrhythmias.

G cluster_substrate Pathophysiological Substrate cluster_drugs Drug Effects infarct Myocardial Infarction slow_conduction Slow Conduction Zone infarct->slow_conduction altered_refractory Altered Refractoriness infarct->altered_refractory proarrhythmia Proarrhythmia (Reentrant VT/VF) slow_conduction->proarrhythmia altered_refractory->proarrhythmia This compound This compound conduction_effect Alters Conduction Velocity This compound->conduction_effect procainamide Procainamide procainamide->conduction_effect refractory_effect Alters Refractory Period procainamide->refractory_effect conduction_effect->proarrhythmia refractory_effect->proarrhythmia

Conceptual model of drug-induced proarrhythmia in infarction.

References

Comparative Efficacy of Tocainide on Mutated Sodium Channels in Genetic Channelopathies

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Tocainide and its alternatives in the context of genetic channelopathies caused by mutations in voltage-gated sodium channels. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of experimental data, methodologies, and the underlying mechanisms of action.

Introduction to Genetic Sodium Channelopathies and this compound

Genetic channelopathies are a group of disorders resulting from mutations in genes encoding ion channels. Mutations in the α-subunits of voltage-gated sodium channels, such as Nav1.4 (skeletal muscle, encoded by SCN4A) and Nav1.5 (cardiac muscle, encoded by SCN5A), can lead to a range of debilitating and sometimes life-threatening conditions. These include non-dystrophic myotonias like paramyotonia congenita and potassium-aggravated myotonia, as well as cardiac arrhythmias such as Long QT Syndrome type 3 (LQT3).

This compound, a class Ib antiarrhythmic agent, functions by blocking voltage-gated sodium channels. Its therapeutic effect stems from its preferential binding to the open or, more significantly, the inactivated state of the sodium channel, a property known as use-dependent or frequency-dependent block. This mechanism is particularly effective in mitigating the hyperexcitability caused by many sodium channel mutations, which often impair channel inactivation, leading to a persistent inward sodium current. By stabilizing the inactivated state, this compound reduces this aberrant channel activity.

Comparative Efficacy of Sodium Channel Blockers

While this compound has demonstrated efficacy, its clinical use has been largely superseded by other sodium channel blockers, primarily due to its side-effect profile. Mexiletine, another class Ib agent, is now often considered a first-line therapy for non-dystrophic myotonias. Flecainide, a class Ic agent, has shown superior efficacy for certain mutations. The following tables summarize the quantitative data on the efficacy of these drugs on wild-type and mutated sodium channels.

Data Presentation

Table 1: Comparative Efficacy of Sodium Channel Blockers on Wild-Type Nav1.4 and Nav1.5 Channels

DrugChannelParameterValue (µM)Species/Cell LineReference
This compound Nav1.4Tonic Block IC50 (0.1 Hz)>1000HEK293
Nav1.4Use-Dependent Block IC50 (10 Hz)344HEK293
Nav1.5 (R-(-)-enantiomer)IC50 ([3H]batrachotoxinin binding)184 ± 8Rabbit Cardiac Myocytes
Nav1.5 (S-(+)-enantiomer)IC50 ([3H]batrachotoxinin binding)546 ± 37Rabbit Cardiac Myocytes
Mexiletine Nav1.4Tonic Block IC50 (0.1 Hz)158HEK293
Nav1.4Use-Dependent Block IC50 (10 Hz)58HEK293
Nav1.5IC5067.2HEK293 (IonWorks)
Flecainide Nav1.5IC5010.7HEK293 (IonWorks)

Table 2: Efficacy of Sodium Channel Blockers on Mutated Sodium Channels

DrugChannel (Mutation)ConditionObserved EffectReference
This compound Nav1.5 (ΔKPQ)LQT3QTc shortening
Mexiletine Nav1.5 (ΔKPQ)LQT3Significant QTc interval shortening
Nav1.5 (P1090L)LQT3Reversed depolarization shift of steady-state inactivation
Flecainide Nav1.4 (V445M)MyotoniaEffective where Mexiletine and this compound were not
Nav1.4 (R1448C)Paramyotonia CongenitaMore potent block than on wild-type
Nav1.5 (ΔKPQ)LQT3Greater QTc shortening compared to Mexiletine
Nav1.5 (D1790G)LQT3Significant QTc shortening where lidocaine (B1675312) was ineffective
Nav1.5 (1795insD)LQT3 & Brugada SyndromePotentiated tonic block

Experimental Protocols

Patch-Clamp Electrophysiology for Assessing Use-Dependent Block

This method is used to measure the effect of compounds on the ionic currents flowing through sodium channels expressed in a heterologous system like Human Embryonic Kidney (HEK293) cells.

a. Cell Preparation and Transfection:

  • Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.

  • Transiently transfect the cells with cDNA encoding the human sodium channel α-subunit of interest (e.g., hNav1.4 or hNav1.5) using a suitable transfection reagent.

b. Electrophysiological Recordings:

  • Establish a whole-cell patch-clamp configuration on a single transfected cell.

  • Use an internal pipette solution containing (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, adjusted to pH 7.2 with CsOH.

  • The external bath solution should contain (in mM): 150 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 5 HEPES, 5 glucose, adjusted to pH 7.4 with NaOH.

  • Hold the cell at a holding potential of -120 mV.

c. Voltage Protocols:

  • Tonic Block: Apply test pulses to -10 mV at a low frequency (e.g., 0.1 Hz) from a hyperpolarized holding potential to measure the effect on resting channels.

  • Use-Dependent Block: Apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms) at a higher frequency (e.g., 10 Hz) to assess the block of channels during repetitive firing.

d. Data Acquisition and Analysis:

  • Record sodium currents using a patch-clamp amplifier and digitize the data.

  • Measure the peak current amplitude for each pulse.

  • Determine the percentage of block by comparing the current before and after drug application.

  • Calculate IC50 values by fitting the concentration-response data to the Hill equation.

Radioligand Binding Assay for Determining Binding Affinity

This assay quantifies the affinity of a compound for the sodium channel by measuring its ability to displace a known radiolabeled ligand, such as [3H]batrachotoxinin A 20-α-benzoate ([3H]BTX-B).

a. Membrane Preparation:

  • Isolate tissue rich in the sodium channel of interest (e.g., rat brain or rabbit cardiac myocytes).

  • Homogenize the tissue in an ice-cold homogenization buffer.

  • Perform differential centrifugation to isolate the crude membrane fraction.

  • Determine the protein concentration of the membrane preparation using a standard protein assay.

b. Binding Assay:

  • In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand ([3H]BTX-B), and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient duration to reach binding equilibrium (e.g., 60-90 minutes).

c. Separation and Counting:

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, separating bound from unbound radioligand.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

d. Data Analysis:

  • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the test compound's concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualization

Tocainide_Mechanism_of_Action cluster_channel_states Voltage-Gated Sodium Channel States cluster_this compound This compound cluster_effects Cellular Effects Resting Resting State Open Open State Resting->Open Depolarization Inactivated Inactivated State Open->Inactivated Inactivation Inactivated->Resting Repolarization Reduced_Na_Influx Reduced Na+ Influx Inactivated->Reduced_Na_Influx Stabilization of Inactivated State Tocainide_drug This compound Tocainide_drug->Open Low Affinity Binding Tocainide_drug->Inactivated High Affinity Binding Stabilized_Membrane Membrane Stabilization Reduced_Na_Influx->Stabilized_Membrane Reduced_Excitability Reduced Hyperexcitability Stabilized_Membrane->Reduced_Excitability

Caption: State-dependent binding of this compound to voltage-gated sodium channels.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_drug_app Drug Application cluster_analysis Data Analysis Cell_Culture Culture HEK293 Cells Transfection Transfect with Sodium Channel cDNA Cell_Culture->Transfection Whole_Cell Establish Whole-Cell Configuration Transfection->Whole_Cell Voltage_Protocol Apply Voltage Protocol (Tonic & Use-Dependent) Whole_Cell->Voltage_Protocol Record_Current Record Sodium Current (Control) Voltage_Protocol->Record_Current Apply_Drug Apply this compound/Alternative Record_Current->Apply_Drug Record_Drug_Effect Record Sodium Current (with Drug) Apply_Drug->Record_Drug_Effect Measure_Peak_Current Measure Peak Current Amplitude Record_Drug_Effect->Measure_Peak_Current Calculate_Block Calculate Percentage of Block Measure_Peak_Current->Calculate_Block Determine_IC50 Determine IC50 Calculate_Block->Determine_IC50

Caption: Workflow for patch-clamp electrophysiology experiments.

Stereospecific Potency of Tocainide Enantiomers in Halting Experimental Arrhythmias

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of R-(-)-Tocainide and S-(+)-Tocainide

Tocainide (B1681335), a Class Ib antiarrhythmic agent and an analog of lidocaine, demonstrates stereospecificity in its therapeutic action, with the R-(-) and S-(+) enantiomers exhibiting different potencies in experimental arrhythmia models.[1][2] This guide provides a comprehensive comparison of the antiarrhythmic efficacy of these enantiomers, supported by experimental data from in vivo and in vitro studies. The primary mechanism of action for this compound involves the blockade of voltage-gated sodium channels in cardiac myocytes, an effect that is more pronounced in ischemic tissue.[2][3]

Comparative Efficacy in a Canine Model of Ventricular Arrhythmia

An in vivo study utilizing a conscious canine model with ventricular arrhythmias induced by programmed electrical stimulation following coronary artery ligation revealed significant differences in the antiarrhythmic potency of the this compound enantiomers and the racemic mixture.[1][4] The R-(-)-tocainide enantiomer was found to be more effective at preventing arrhythmias compared to both the S-(+)-enantiomer and the racemic mixture.[1][4]

Table 1: In Vivo Antiarrhythmic Efficacy of this compound Enantiomers in a Conscious Canine Model

ParameterR-(-)-TocainideS-(+)-TocainideRacemic (SR)-TocainidePlacebo
Prevention of Arrhythmia 5 out of 6 dogs4 out of 6 dogs3 out of 6 dogs0 out of 6 dogs
Mean Effective Dose (mg/kg) 9.07.121.3N/A
Mortality 0 out of 6 dogs1 out of 6 dogs2 out of 6 dogs2 out of 6 dogs
Data sourced from a study using programmed electrical stimulation in conscious dogs 7-30 days after coronary artery ligation.[1][4]

Stereoselective Interaction with Cardiac Sodium Channels

The observed differences in in vivo efficacy are underpinned by the stereospecific interaction of the this compound enantiomers with cardiac sodium channels.[3][5] In vitro radioligand binding assays have demonstrated that R-(-)-tocainide has a significantly higher affinity for the sodium channel compared to S-(+)-tocainide.[4][5]

Table 2: In Vitro Stereoselective Interaction of this compound Enantiomers with Cardiac Sodium Channels

ParameterR-(-)-TocainideS-(+)-Tocainide
IC50 for [3H]batrachotoxin benzoate (B1203000) binding 184 ± 8 µM546 ± 37 µM
Concentration for significant increase in interventricular conduction time 75 µM150 µM
Increase in conduction time at respective concentrations 10 ± 5 msec4 ± 1 msec
Data from isolated perfused rabbit heart preparations and radioligand binding assays with freshly isolated cardiac myocytes.[5]

Experimental Protocols

Conscious Canine Model for Arrhythmia Assessment

This in vivo protocol is designed to evaluate the antiarrhythmic and electrophysiological effects of this compound enantiomers.[1][4]

  • Animal Model: The study utilizes adult mongrel dogs. Myocardial infarction is induced via a two-stage ligation of the left anterior descending coronary artery. The animals are allowed a recovery period of 7 to 30 days, during which they are susceptible to ventricular arrhythmias.[4]

  • Programmed Electrical Stimulation (PES): Conscious dogs are placed in a sling, and a quadripolar electrode catheter is positioned in the right ventricle to induce ventricular arrhythmias using up to three extrastimuli.[1][4]

  • Drug Administration: The this compound enantiomers (R and S) and the racemic mixture are administered intravenously. A saline solution is used as a placebo for comparison.[4]

  • Efficacy Assessment: The primary endpoint is the prevention of inducible sustained ventricular tachycardia. The dose required to achieve this effect is recorded as the effective dose. Continuous electrocardiogram (ECG) monitoring is performed to assess heart rate and other cardiac intervals.[4]

G cluster_animal_prep Animal Preparation cluster_arrhythmia_induction Arrhythmia Induction & Drug Administration cluster_assessment Efficacy Assessment AnimalModel Adult Mongrel Dogs MyocardialInfarction Induce Myocardial Infarction (LAD Ligation) AnimalModel->MyocardialInfarction Recovery Recovery Period (7-30 days) MyocardialInfarction->Recovery PES Programmed Electrical Stimulation (PES) to Induce Ventricular Tachycardia Recovery->PES DrugAdmin Intravenous Administration (R-Tocainide, S-Tocainide, Racemic, Placebo) PES->DrugAdmin ECG Continuous ECG Monitoring DrugAdmin->ECG Endpoint Primary Endpoint: Prevention of Sustained Ventricular Tachycardia ECG->Endpoint G cluster_components Assay Components cluster_procedure Experimental Procedure Myocytes Isolated Cardiac Myocytes (with Sodium Channels) Incubation Incubate Myocytes with Radioligand and varying concentrations of Enantiomers Myocytes->Incubation Radioligand [3H]batrachotoxinin benzoate (Radioligand) Radioligand->Incubation Enantiomers Unlabeled this compound Enantiomers (R and S) Enantiomers->Incubation Separation Separate Bound from Unbound Radioligand (Filtration) Incubation->Separation Measurement Measure Bound Radioligand Separation->Measurement Analysis Determine IC50 Values Measurement->Analysis G cluster_drug This compound Enantiomers cluster_channel Cardiac Sodium Channel (NaV1.5) cluster_effect Cellular & Clinical Effects R_this compound R-(-)-Tocainide SodiumChannel Na+ Channel R_this compound->SodiumChannel High Affinity Binding S_this compound S-(+)-Tocainide S_this compound->SodiumChannel Low Affinity Binding SodiumInflux Decreased Na+ Influx SodiumChannel->SodiumInflux Blockade Excitability Reduced Myocardial Excitability SodiumInflux->Excitability Arrhythmia Suppression of Arrhythmias Excitability->Arrhythmia

References

Tocainide Analogs: A Comparative Guide to Enhanced Potency and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of sodium channel blockers is continually evolving, driven by the need for agents with improved therapeutic windows. Tocainide (B1681335), a Class Ib antiarrhythmic agent, has served as a crucial scaffold for the development of novel analogs with significantly enhanced potency and selectivity. This guide provides an objective comparison of these next-generation compounds, supported by experimental data, to aid researchers in the pursuit of more effective and safer therapeutics for cardiac arrhythmias and other channelopathies.

Quantitative Comparison of this compound and Its Analogs

The following table summarizes the in vitro potency of this compound and several of its key analogs against various voltage-gated sodium channel (Nav) subtypes. The data highlights the remarkable increase in potency achieved through specific structural modifications.

CompoundTarget ChannelTonic Block IC50 (µM)Use-Dependent Block IC50 (µM) (Frequency)Key Structural ModificationReference
This compound hNav1.4>300~100 (10 Hz)Parent Compound[1]
rNav1.5 (R-enantiomer)184 ± 8Not Reported
rNav1.5 (S-enantiomer)546 ± 37Not Reported
Mexiletine hNav1.4~100~30 (10 Hz)Reference Compound[1]
To040 hNav1.48.80.8 (10 Hz)N-benzyl, eliminated β-proline cycle[2]
To042 hNav1.43.60.25 (10 Hz)N-naphthylmethyl[2][3]
NeP1 (To10) hNav1.4Not Reported~1.5 (10 Hz)N-benzyl, β-proline ring[2][4]
hNav1.7~10Potent use-dependent block[4]
To12 (N-benzyl-Tocainide) Frog Skeletal Muscle NavNot ReportedR-enantiomer: 7.9 ± 0.7 (10 Hz)N-benzyl[5]
S-enantiomer: 9.2 ± 0.7 (10 Hz)[5]
To5 (α-proline analog) Frog Skeletal Muscle NavMore potent than this compoundMore potent than this compoundα-proline ring[6]
Benzyl-To5 Frog Skeletal Muscle NavPotentPotent use-dependent blockN-benzyl, α-proline ring[6]
Benzyl-To9 Frog Skeletal Muscle NavPotent0.5 (10 Hz)N-benzyl, β-proline ring[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the development and evaluation of this compound analogs.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard technique for characterizing the potency and use-dependence of sodium channel blockers.

Objective: To determine the concentration-dependent inhibition (IC50) of sodium currents by this compound analogs and to assess their state- and frequency-dependent blocking characteristics.

Cell Preparation:

  • Human Embryonic Kidney (HEK293) cells stably expressing the human recombinant sodium channel subtype of interest (e.g., hNav1.4, hNav1.5, hNav1.7) are cultured under standard conditions.

Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. The pH is adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES. The pH is adjusted to 7.2 with CsOH. Cesium fluoride (B91410) is used to block potassium channels and maintain a low intracellular chloride concentration.

Recording Procedure:

  • Cells are voltage-clamped in the whole-cell configuration using a patch-clamp amplifier.

  • A holding potential of -120 mV is typically used to ensure that the majority of sodium channels are in the resting state.

  • Tonic Block Assessment: Sodium currents are elicited by a short depolarizing pulse (e.g., to -20 mV for 20 ms) from the holding potential at a low frequency (e.g., 0.1 Hz). The test compound is perfused at increasing concentrations, and the steady-state block of the peak sodium current is measured.

  • Use-Dependent Block Assessment: To evaluate frequency-dependent block, a train of depolarizing pulses (e.g., to -20 mV for 20 ms) is applied at a higher frequency (e.g., 10 Hz). The reduction in peak sodium current during the pulse train in the presence of the compound is measured relative to the first pulse.

  • State-Dependent Block Assessment (Inactivated State): To assess affinity for the inactivated state, a depolarizing pre-pulse (e.g., to -70 mV for 10 seconds) is applied to inactivate the channels before a test pulse.

Data Analysis:

  • Concentration-response curves are generated by plotting the percentage of current inhibition against the logarithm of the compound concentration.

  • The data is fitted with the Hill equation to determine the IC50 value and the Hill coefficient.

Visualizing Key Concepts

The following diagrams, generated using the DOT language, illustrate the signaling pathway of voltage-gated sodium channels and the general workflow for the development and testing of this compound analogs.

Signaling Pathway of Voltage-Gated Sodium Channels

SodiumChannelPathway cluster_states Voltage-Gated Sodium Channel States Resting Resting State (Closed) Open Open State (Conducting Na+) Resting->Open Activation Depolarization Membrane Depolarization Inactivated Inactivated State (Non-conducting) Open->Inactivated Fast Inactivation Inactivated->Resting Recovery Repolarization Membrane Repolarization This compound This compound Analogs This compound->Open Binding This compound->Inactivated Preferential Binding & Stabilization

Voltage-gated sodium channel state transitions and the preferential binding of this compound analogs.
Experimental Workflow for Analog Development and Testing

AnalogDevelopmentWorkflow SAR Structure-Activity Relationship (SAR) Studies Design Analog Design & Chemical Synthesis SAR->Design InVitro In Vitro Screening (Patch-Clamp Electrophysiology) Design->InVitro Potency Determine IC50 (Tonic & Use-Dependent Block) InVitro->Potency Selectivity Assess Selectivity (Nav Subtypes: 1.4, 1.5, 1.7) InVitro->Selectivity LeadOpt Lead Optimization Potency->LeadOpt Selectivity->LeadOpt LeadOpt->Design InVivo In Vivo Efficacy & Toxicity Studies LeadOpt->InVivo Preclinical Preclinical Candidate Selection InVivo->Preclinical

A generalized workflow for the development and preclinical evaluation of novel this compound analogs.

References

Safety Operating Guide

Navigating the Disposal of Tocainide: A Protocol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper handling and disposal of chemical compounds like Tocainide is a critical component of laboratory safety and regulatory compliance. Due to its acute oral toxicity, this compound and its associated waste must be managed as hazardous material to mitigate risks to personnel and the environment. Adherence to a structured disposal protocol is essential for ensuring a safe and compliant laboratory environment.

While not explicitly listed as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA), this compound's properties necessitate that it be managed as a hazardous waste.[1][2] Chemical waste generators are responsible for consulting local, state, and national regulations to ensure complete and accurate classification and compliant disposal.[1] Under no circumstances should this compound or its containers be disposed of via sanitary sewers or general trash.[1]

Immediate Safety and Handling Protocols

All personnel handling this compound waste must utilize appropriate Personal Protective Equipment (PPE) and follow standard safety procedures to minimize exposure.[1][3]

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound Waste

PPE CategoryRecommendationPurpose
Eye Protection Safety glasses with side shields or tightly fitting safety goggles.[1][3]To protect eyes from dust and splashes.[1]
Skin Protection Nitrile or other chemically resistant gloves; standard laboratory coat.[1][3]To prevent skin contact and absorption.[1]
Respiratory Protection NIOSH-approved N95 dust mask or higher, especially when handling powder.[1][3]To prevent inhalation of the powdered form.[1]

Safe handling practices include working in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation risk.[1][3] Personnel should wash hands, face, and any exposed skin thoroughly after handling and refrain from eating, drinking, or smoking in areas where this compound is handled.[1][4]

Step-by-Step Disposal Methodology

The following protocol details the required steps for the compliant collection, storage, and disposal of this compound waste.

Waste Identification and Segregation
  • Identify Waste Streams: All materials contaminated with this compound must be considered hazardous waste. This includes expired or unused pure chemical, solutions containing this compound, and contaminated labware such as pipette tips, vials, and gloves.[1]

  • Segregate: It is crucial to segregate this compound waste from all other waste streams, including non-hazardous, radioactive, and biological waste, to prevent dangerous chemical reactions and ensure correct disposal routing.[1]

Container Selection and Management
  • Choose a Compatible Container: Select a waste container that is chemically compatible with this compound and any associated solvents. A high-density polyethylene (B3416737) (HDPE) container with a secure screw-top lid is recommended.[1] The container must be in good condition, free from leaks or damage.[1]

  • Keep Containers Closed: The waste container must remain closed at all times except when actively adding waste.[1]

Proper Labeling
  • Affix "Hazardous Waste" Label: Before any waste is added, the container must be affixed with a "Hazardous Waste" label.[1]

  • Detail Contents: Clearly write the full chemical name, "this compound Hydrochloride," and list all other components of the waste mixture (e.g., solvents, water) with their approximate percentages.[1]

Storage in a Satellite Accumulation Area (SAA)
  • Designated Storage: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of waste generation.[1][5]

  • Secure and Contained: The SAA must be a secure area, located away from drains, and should have secondary containment to capture any potential leaks.[1] A maximum of 55 gallons of hazardous waste may be stored in an SAA.[5]

Arranging for Disposal
  • Contact EHS: Once the container is full or waste is ready for removal, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.[5]

  • Documentation: A hazardous waste manifest, a document containing information about the type and quantity of waste, is required by the EPA and the Department of Transportation.[2] Retain all records and manifests provided by the disposal vendor as required by regulations.[1]

The disposal workflow for this compound is a structured process designed to ensure safety and regulatory adherence from the point of generation to final disposal.

Tocainide_Disposal_Workflow cluster_LabOperations In the Laboratory cluster_DisposalProcess Disposal Coordination Generate Step 1: Generate & Identify this compound Waste (e.g., unused chemical, contaminated labware) Segregate Step 2: Segregate from other waste streams Generate->Segregate Containerize Step 3: Place in a compatible, sealed HDPE container Segregate->Containerize Label Step 4: Label Container with 'Hazardous Waste' & Contents Containerize->Label Store Step 5: Store in designated Satellite Accumulation Area (SAA) Label->Store ContactEHS Step 6: Contact EHS for Waste Pickup Store->ContactEHS Container Full Transport Step 7: Licensed vendor transports waste with manifest ContactEHS->Transport Dispose Step 8: Final Disposal at Permitted Facility (e.g., Incineration) Transport->Dispose

References

Essential Safety and Logistics for Handling Tocainide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds like Tocainide is paramount. This document provides immediate and essential safety protocols, operational plans, and disposal guidelines to minimize exposure risk and ensure a secure laboratory environment. Adherence to these procedures is critical due to the compound's potential hazards.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is crucial when handling this compound, particularly in its solid, powdered form.[1] The following table summarizes the recommended PPE to mitigate exposure risks.

PPE CategoryRecommendationPurpose & Specifications
Eye Protection Tightly fitting safety goggles with side-shieldsProtects against dust particles and splashes.[1][2] Should conform to EU EN 166 or US NIOSH standards.[2]
Skin Protection Chemical-impermeable glovesPrevents skin contact and absorption.[2][3] While specific compatibility data for this compound is limited, nitrile or neoprene gloves are generally recommended.[1] On-site testing is crucial to ensure glove compatibility.[1]
Lab CoatA standard laboratory coat should be worn to protect clothing and skin from contamination.[1][3]
Impervious ClothingFor handling larger quantities or where significant dust generation is possible, impervious, fire/flame-resistant clothing should be used.[1][2]
Respiratory Protection N95 dust mask or half-mask respirator with a particulate filterRecommended for handling small quantities in a well-ventilated area to prevent inhalation of the powdered form.[1][3]
Powered Air-Purifying Respirator (PAPR) with a particulate filterMay be necessary for larger-scale operations or in cases of poor ventilation to protect against aerosol or dust formation.[1]

Operational Plan: Safe Handling and Disposal

Adherence to proper handling, emergency, and disposal protocols is critical for maintaining a safe laboratory environment when working with this compound.

Procedural Steps for Safe Handling
  • Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the formation and inhalation of dust and aerosols.[1][3]

  • Avoid Contact : Prevent all direct contact with the skin and eyes.[1][2]

  • Use Appropriate Tools : Employ non-sparking tools to avert ignition sources.[1][2]

  • Hygiene : Wash hands, face, and any exposed skin thoroughly after handling.[3][4] Do not eat, drink, or smoke in areas where this compound is handled or stored.[3][4]

  • Storage : Store the compound in a tightly closed container in a dry, cool, and well-ventilated place, separate from incompatible materials and foodstuffs.[1][2]

Emergency Procedures for Accidental Release (Spill)
  • Evacuate and Ventilate : Immediately evacuate personnel from the affected area and ensure it is well-ventilated.[1][2]

  • Containment : If safe to do so, prevent further leakage or spillage.[1]

  • Personal Protection : Before re-entering the spill area, don the appropriate PPE, including respiratory protection.[1]

  • Clean-up : Carefully collect the spilled material using methods that avoid generating dust.[1][2] Place the collected material into a suitable, closed, and labeled container for disposal.[1][3]

Disposal Plan

This compound should be managed as hazardous waste due to its acute oral toxicity.[3] Under no circumstances should it be disposed of via a sanitary sewer or in the general trash.[3]

  • Segregation : Keep this compound waste separate from all other waste streams to prevent chemical reactions and ensure proper disposal routing.[3]

  • Container Selection : Use a high-density polyethylene (B3416737) (HDPE) or other chemically compatible container with a secure screw-top lid.[3] The container must be in good condition, without leaks or damage.[3]

  • Labeling : Affix a "Hazardous Waste" label to the container before adding any waste.[3] Clearly write the full chemical name, "this compound," and list any other components of the waste mixture with their approximate percentages.[3]

  • Storage : Keep the waste container closed at all times except when adding waste.[3] Store the labeled container in a designated and secure Satellite Accumulation Area (SAA) at or near the point of generation, away from drains, and with secondary containment.[3]

PPE Selection and Use Workflow

The following diagram outlines the logical workflow for selecting and using the appropriate personal protective equipment when handling this compound.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_selection PPE Selection cluster_advanced_ppe Advanced PPE cluster_action Action & Disposal start Start: Handling this compound assess_task Assess Task: - Quantity (small/large) - Form (solid/liquid) - Potential for dust/aerosol start->assess_task check_ventilation Check Ventilation: - Fume Hood Available? - General Lab Ventilation Adequate? assess_task->check_ventilation select_eye Select Eye Protection: Tightly-fitting Goggles with Side-Shields check_ventilation->select_eye select_skin Select Skin Protection: - Nitrile/Neoprene Gloves - Lab Coat check_ventilation->select_skin select_resp Select Respiratory Protection check_ventilation->select_resp large_qty Large Quantity / Dust Risk? select_skin->large_qty poor_vent Poor Ventilation? select_resp->poor_vent impervious_clothing Add Impervious Clothing large_qty->impervious_clothing Yes don_ppe Don Selected PPE Correctly large_qty->don_ppe No papr Use PAPR poor_vent->papr Yes n95 Use N95 / Half-Mask poor_vent->n95 No impervious_clothing->don_ppe papr->large_qty n95->large_qty handle_chemical Perform Handling Procedure don_ppe->handle_chemical doff_dispose Doff PPE & Dispose as Hazardous Waste handle_chemical->doff_dispose end End doff_dispose->end

Caption: Workflow for the selection and use of PPE when handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.